EP1013
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O6/c1-11(2)16(17(25)20-13(8-15(23)24)14(22)9-19)21-18(26)27-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,20,25)(H,21,26)(H,23,24)/t13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBWGROBJJXCJJ-BBRMVZONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
EP1013: A Technical Guide to its Mechanism of Action as a Broad-Spectrum Caspase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EP1013, chemically identified as N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone (zVD-FMK), is a potent, irreversible, and broad-spectrum dipeptide caspase inhibitor. It has demonstrated significant cytoprotective effects in preclinical studies, particularly in the context of islet transplantation for type 1 diabetes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Cellular apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. The caspase family of cysteine proteases plays a central and executive role in the apoptotic signaling cascade. Dysregulation of apoptosis is implicated in a wide range of pathologies, including neurodegenerative diseases, ischemic injury, and autoimmune disorders. Consequently, the inhibition of caspases presents a promising therapeutic strategy for diseases characterized by excessive cell death.
This compound has emerged as a significant tool in the study of apoptosis and as a potential therapeutic agent. Its primary application in research has been to mitigate the significant loss of transplanted islets due to apoptosis in the immediate post-transplantation period, a major hurdle in the treatment of type 1 diabetes. By inhibiting caspases, this compound helps to preserve the viability and function of these insulin-producing cells, thereby improving transplant outcomes.
Mechanism of Action
This compound functions as an irreversible inhibitor of a broad range of caspases. Its mechanism involves the fluoromethyl ketone (FMK) moiety, which forms a covalent bond with the cysteine residue in the active site of the caspases, thereby permanently inactivating the enzyme. This inhibition prevents the downstream proteolytic cascade that ultimately leads to the biochemical and morphological hallmarks of apoptosis.
The dipeptide structure of this compound (Val-Asp) is recognized by the substrate-binding pocket of caspases. The aspartic acid residue at the P1 position is a critical determinant for caspase recognition. By lacking the P3 and P4 amino acid residues found in larger peptide-based inhibitors, this compound exhibits broad-spectrum activity across multiple caspase subfamilies.
Signaling Pathway
This compound acts at the convergence of the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by intracellular stress signals, leading to the activation of caspase-9. The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane receptors, resulting in the activation of caspase-8. Both caspase-8 and caspase-9 then activate the executioner caspases, primarily caspase-3, -6, and -7, which cleave a multitude of cellular substrates to orchestrate cell death. This compound, as a pan-caspase inhibitor, can block the activity of both initiator and executioner caspases, providing a comprehensive blockade of the apoptotic cascade.
Figure 1: Mechanism of this compound in inhibiting apoptosis.
Quantitative Data
The inhibitory activity of this compound (also referred to as MX1013 in some literature) has been quantified against various caspases and other proteases. The following tables summarize the available data.
Table 1: Inhibitory Activity of this compound against Various Caspases
| Caspase Target | IC50 (nM) |
| Caspase-1 | 5 - 20[1] |
| Caspase-3 | 5 - 20[1] |
| Caspase-6 | 5 - 20[1] |
| Caspase-7 | 5 - 20[1] |
| Caspase-8 | 5 - 20[1] |
| Caspase-9 | 5 - 20[1] |
Table 2: Selectivity Profile of this compound against Non-Caspase Proteases
| Protease Target | IC50 (µM) |
| Calpain I | >10[1] |
| Cathepsin B | >10[1] |
| Renin | >10[1] |
| Thrombin | >10[1] |
Experimental Protocols
The efficacy of this compound has been evaluated using a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
In Vitro Caspase Activity Assay (Fluorometric)
This protocol describes a method to quantify the inhibitory effect of this compound on caspase activity in cell lysates.
Materials:
-
Cell culture expressing the caspase of interest
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)
-
This compound (zVD-FMK)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysis:
-
Culture cells to the desired density and induce apoptosis if necessary.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the cell lysate.
-
-
Assay:
-
In a 96-well plate, add cell lysate to each well.
-
Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C.
-
Add the fluorogenic caspase substrate to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each this compound concentration.
-
Plot the rate of cleavage against the inhibitor concentration to determine the IC50 value.
-
Figure 2: Workflow for in vitro caspase activity assay.
Syngeneic Islet Transplantation in a Mouse Model
This protocol outlines the in vivo evaluation of this compound's ability to improve islet graft survival and function.
Materials:
-
Donor and recipient mice (syngeneic strain, e.g., C57BL/6)
-
Collagenase solution for islet isolation
-
Ficoll gradient for islet purification
-
Culture medium
-
This compound
-
Streptozotocin (STZ) to induce diabetes
-
Surgical instruments
-
Blood glucose monitoring system
Procedure:
-
Induction of Diabetes:
-
Induce diabetes in recipient mice by a single intraperitoneal injection of STZ.
-
Confirm diabetes by measuring blood glucose levels (typically >300 mg/dL).
-
-
Islet Isolation and Culture:
-
Isolate pancreatic islets from donor mice by collagenase digestion of the pancreas followed by Ficoll gradient purification.
-
Culture the isolated islets for a short period (e.g., 2 hours) in the presence or absence of this compound.
-
-
Islet Transplantation:
-
Anesthetize the diabetic recipient mouse.
-
Transplant a marginal mass of islets (an amount that does not consistently reverse diabetes on its own) under the kidney capsule.
-
-
This compound Administration:
-
Administer this compound or a vehicle control to the recipient mice daily for a specified period (e.g., 5 days post-transplantation).
-
-
Monitoring:
-
Monitor blood glucose levels and body weight of the recipient mice regularly.
-
Graft function is considered successful if normoglycemia is achieved and maintained.
-
-
Histological Analysis:
-
At the end of the study, the kidney bearing the graft can be harvested for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
Figure 3: Workflow for syngeneic islet transplantation model.
Conclusion
This compound is a well-characterized, broad-spectrum caspase inhibitor with a clear mechanism of action. Its ability to potently and selectively inhibit a wide range of caspases makes it a valuable research tool for studying the role of apoptosis in various physiological and pathological processes. The preclinical data, particularly in the context of islet transplantation, highlight its therapeutic potential. This technical guide provides the foundational knowledge for researchers and drug development professionals to understand and utilize this compound in their studies. Further research may focus on refining its therapeutic applications and exploring its efficacy in other apoptosis-mediated diseases.
References
EP1013 (zVD-FMK): A Technical Guide to its Role in Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
EP1013, chemically known as N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone (zVD-FMK), is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is a critical tool in apoptosis research, enabling the elucidation of caspase-dependent signaling pathways and the development of therapeutic strategies targeting programmed cell death. This document provides an in-depth technical overview of this compound, including its mechanism of action, its role in the intrinsic and extrinsic apoptosis pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for its application.
Introduction
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The caspase family of cysteine proteases plays a central role in the execution of apoptosis. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
This compound (zVD-FMK) is a broad-spectrum caspase inhibitor that covalently modifies the catalytic cysteine residue in the active site of caspases, thereby irreversibly inactivating them.[1] Its cell-permeable nature allows for its use in both in vitro cell culture and in vivo models. While its non-specific nature and potential for cytotoxicity have limited its therapeutic development, it remains an invaluable research tool.[2]
Mechanism of Action
This compound functions as an irreversible inhibitor of a broad range of caspases.[3] The valine-aspartic acid dipeptide structure mimics the caspase cleavage site, targeting the inhibitor to the active site of these proteases. The fluoromethylketone (FMK) group then forms a covalent thioether bond with the catalytic cysteine residue, leading to irreversible inhibition.[1] By blocking caspase activity, this compound effectively halts the downstream signaling cascades that lead to the biochemical and morphological hallmarks of apoptosis.
Quantitative Data: Inhibitory Profile of zVD-FMK
| Caspase Target | Reported IC50 Range for z-VAD-FMK (in vitro) |
| Pan-Caspase | 0.0015 - 5.8 mM |
Note: The broad range reflects the variability in experimental conditions and cell types used in different studies. More specific IC50 values for individual caspases are often determined in cell-free assays.
Role in Apoptosis Pathways
This compound, as a pan-caspase inhibitor, impacts both the intrinsic and extrinsic pathways of apoptosis by targeting the key effector and initiator caspases.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8 and caspase-10.
This compound inhibits the extrinsic pathway by directly inactivating caspase-8 and -10, thereby preventing the activation of downstream effector caspases such as caspase-3.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c binds to Apaf-1, which then recruits and activates the initiator caspase-9.
This compound inhibits the intrinsic pathway by directly inactivating caspase-9, preventing the subsequent activation of effector caspases. Interestingly, studies have shown that z-VAD-FMK can prevent the mitochondrial release of endonuclease G (EndoG) and apoptosis-inducing factor (AIF), but not cytochrome c and Smac/Diablo, suggesting a more complex role in regulating mitochondrial events.[4]
Experimental Protocols
The following are generalized protocols for key experiments utilizing this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3 by detecting the cleavage of a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (zVD-FMK)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
96-well black microplate
-
Fluorometer
Procedure:
-
Seed cells in a 96-well plate and treat with the apoptosis-inducing agent in the presence or absence of pre-incubated this compound (typically 10-100 µM for 1 hour).
-
Lyse the cells using the cell lysis buffer.
-
Add the cell lysate to a black 96-well plate.
-
Add the caspase-3 substrate solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
Annexin V Staining for Apoptosis Detection
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (zVD-FMK)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or 7-AAD
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the apoptosis-inducing agent in the presence or absence of this compound.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and a viability dye like PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[5][6]
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (zVD-FMK)
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with the apoptosis-inducing agent with or without this compound.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[7]
In Vivo Applications: Islet Transplantation
This compound has shown significant promise in preclinical studies, particularly in the context of islet transplantation for type 1 diabetes.[8][9] In this setting, this compound is used to protect the transplanted islets from apoptosis during the critical engraftment period, thereby improving graft survival and function.[8][9] Studies have demonstrated that systemic administration of this compound post-transplantation can enhance the longevity of islet allografts.[9]
Conclusion
This compound (zVD-FMK) is an indispensable tool for the study of apoptosis. Its ability to broadly and irreversibly inhibit caspases allows researchers to dissect the molecular mechanisms of programmed cell death and to investigate the therapeutic potential of apoptosis modulation. The protocols and pathway diagrams provided in this guide offer a comprehensive resource for the effective application of this compound in apoptosis research. As our understanding of the intricate network of apoptosis signaling continues to grow, the utility of specific and well-characterized inhibitors like this compound will remain paramount.
References
- 1. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 2. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Z-VAD-FMK | CAS 187389-52-2 | Pan-specific caspase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. researchgate.net [researchgate.net]
- 5. immunostep.com [immunostep.com]
- 6. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 7. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The caspase selective inhibitor this compound augments human islet graft function and longevity in marginal mass islet transplantation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
EP1013: A Broad-Spectrum, Selective Caspase Inhibitor for Enhanced Cell Survival
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
EP1013, chemically identified as N-benzyloxycabonyl-Val-Asp-fluoromethyl ketone (zVD-FMK), is a potent, broad-spectrum, and selective inhibitor of caspases, the key executioner enzymes in apoptosis or programmed cell death. Research has highlighted its therapeutic potential, particularly in the context of improving the survival and function of transplanted cells, such as pancreatic islets for the treatment of type 1 diabetes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a dipeptide caspase inhibitor that demonstrates selectivity for a range of caspases, including the key initiator and effector caspases 1, 3, 6, 7, 8, and 9.[1] Its mechanism of action involves the fluoromethyl ketone (FMK) moiety, which irreversibly binds to the catalytic cysteine residue in the active site of caspases, thereby inactivating the enzyme. A significant advantage of this compound is its enhanced potency in both in vitro and in vivo settings compared to first-generation pan-caspase inhibitors like zVAD-FMK, with no observed toxicity in rodent models.[1][2] This favorable profile makes this compound a promising candidate for clinical applications where inhibition of apoptosis is therapeutically beneficial.
Mechanism of Action: Caspase Inhibition
Caspases are a family of cysteine proteases that play a central role in the apoptotic signaling cascade. Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
This compound, as a broad-spectrum inhibitor, can interfere with both the extrinsic and intrinsic apoptotic pathways by targeting multiple caspases.
Signaling Pathways
The following diagrams illustrate the points of intervention for this compound within the primary apoptosis signaling pathways.
Caption: this compound inhibits the extrinsic apoptotic pathway by targeting Caspase-8.
Caption: this compound inhibits the intrinsic apoptotic pathway by targeting Caspase-9.
Quantitative Data from Preclinical Studies
The efficacy of this compound has been demonstrated in a syngeneic rodent islet transplant model.[2] The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Syngeneic Marginal Mass Islet Graft Function
| Treatment Group | n | Days to Euglycemia (mean ± SEM) | % Grafts Functioning at Day 30 |
| Vehicle Control | 10 | 12.5 ± 1.5 | 40 |
| This compound (1 mg/kg) | 8 | 7.8 ± 1.1 | 87.5 |
| This compound (3 mg/kg) | 9 | 6.2 ± 0.9 | 100 |
| This compound (10 mg/kg) | 10 | 5.9 ± 0.8 | 80 |
| zVAD-FMK (10 mg/kg) | 8 | 8.1 ± 1.2 | 75 |
*p < 0.05 compared to Vehicle Control
Table 2: Effect of this compound on Human Islet Graft Function in Immunodeficient Mice
| Treatment Group | n | Blood Glucose at Day 30 (mg/dl, mean ± SEM) | Graft Insulin Content at Day 30 (ng/graft, mean ± SEM) |
| Vehicle Control | 6 | 458 ± 45 | 25.6 ± 8.1 |
| This compound (3 mg/kg) | 7 | 189 ± 32 | 112.4 ± 21.5 |
*p < 0.05 compared to Vehicle Control
Experimental Protocols
In Vitro Caspase Activity Assay (Fluorometric)
This protocol describes a general method for measuring caspase activity in cell lysates, which can be adapted to assess the inhibitory effect of this compound.
References
Foundational Research on EP1013 and Islet Cell Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research surrounding EP1013 and its significant role in promoting pancreatic islet cell survival. The primary focus of this document is to detail the mechanism of action, experimental validation, and underlying signaling pathways associated with this compound's protective effects, particularly in the context of islet transplantation.
Core Mechanism of Action: Inhibition of Apoptosis
This compound, chemically known as N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone (zVD-FMK), is a broad-spectrum, selective inhibitor of caspases.[1][2][3] Caspases are a family of cysteine proteases that play a critical role as executioners of apoptosis, or programmed cell death.[4][5] In the context of islet transplantation, a significant portion of the transplanted islet mass is lost in the immediate post-transplant period due to apoptosis triggered by factors such as hypoxia, inflammation, and nutrient deprivation.[1][3][6]
This compound exerts its pro-survival effect by binding to the active site of both initiator and effector caspases, thereby preventing the cascade of events that lead to apoptotic cell death.[6] This inhibition of apoptosis is crucial for preserving the viability and function of transplanted islets, especially when a marginal mass of islets is used.[1][3]
Experimental Validation: Murine Islet Transplantation Models
The therapeutic potential of this compound has been extensively studied in syngeneic and allogeneic murine models of islet transplantation. The general experimental workflow involves the induction of diabetes in recipient mice, followed by the transplantation of a marginal mass of pancreatic islets and subsequent treatment with this compound.
Experimental Protocols
2.1.1. Induction of Diabetes: Diabetes is typically induced in recipient mice (e.g., C57BL/6) through a single high-dose or multiple low-doses of streptozotocin (B1681764) (STZ) administered intraperitoneally. Blood glucose levels are monitored, and mice with sustained hyperglycemia (e.g., >300 mg/dL) are selected as recipients for islet transplantation.
2.1.2. Islet Isolation and Culture: Pancreatic islets are isolated from donor mice (e.g., syngeneic C57BL/6 or allogeneic BALB/c) using collagenase digestion of the pancreas. The isolated islets are then purified and cultured for a short period before transplantation. In some experimental arms, this compound is added to the culture medium (e.g., 100 μmol/l for 2 hours) to pretreat the islets.[1][7]
2.1.3. Islet Transplantation: A marginal mass of islets (e.g., 250 syngeneic islets) is transplanted under the kidney capsule of the diabetic recipient mice.[1][7] This marginal mass is typically insufficient to consistently reverse diabetes without therapeutic intervention.
2.1.4. This compound Administration: Recipient mice in the treatment groups receive subcutaneous (s.c.) injections of this compound at varying doses (e.g., 1, 3, or 10 mg/kg) for a defined period post-transplantation (e.g., days 0-5).[1][7] Control groups receive a vehicle control.
2.1.5. Monitoring of Graft Function: Blood glucose levels of the recipient mice are monitored regularly to assess the function of the transplanted islets. Successful engraftment and function are indicated by the restoration and maintenance of euglycemia. Oral glucose tolerance tests (OGTTs) are also performed to further evaluate islet function.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on this compound in murine islet transplantation models.
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) | zVAD-FMK (10 mg/kg) | Reference |
| Graft Survival (>60 days) | 0% | 60% | 80% | 80% | 60% | [1] |
| Reversal of Diabetes | No | Yes | Yes | Yes | Yes | [1] |
Table 1: Efficacy of this compound in Syngeneic Marginal Mass Islet Transplantation. This table illustrates the dose-dependent effect of this compound on the survival of marginal islet grafts and the reversal of diabetes in recipient mice. Notably, this compound at lower doses (1 and 3 mg/kg) showed comparable or superior efficacy to the pan-caspase inhibitor zVAD-FMK at a higher dose.[1]
| Treatment Group | Graft Survival (>180 days) |
| Vehicle | 0% |
| This compound alone | 0% |
| CTLA4-Ig alone | 40% |
| This compound + CTLA4-Ig | 91% |
Table 2: Synergistic Effect of this compound with Costimulation Blockade in Allogeneic Islet Transplantation. This table highlights the significant improvement in long-term islet allograft survival when this compound therapy is combined with the costimulation blocker CTLA4-Ig.[6][8] This suggests that inhibiting apoptosis during the initial engraftment phase reduces the immunogenic signal, thereby lowering the threshold for immunosuppression.[6][8]
Signaling Pathways and Visualizations
The protective effect of this compound is directly linked to its inhibition of the caspase-mediated apoptotic signaling pathway. Islet cells, when subjected to the stresses of isolation and transplantation, can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways of apoptosis. Both pathways converge on the activation of executioner caspases, such as caspase-3, which ultimately leads to cell death.
Figure 1: Mechanism of action of this compound in preventing islet cell apoptosis.
Figure 2: General experimental workflow for evaluating this compound in murine islet transplantation.
Conclusion and Future Directions
The foundational research on this compound unequivocally demonstrates its potential as a therapeutic agent to enhance the survival and function of transplanted pancreatic islets. By selectively inhibiting caspase-mediated apoptosis, this compound effectively mitigates the significant islet cell loss that occurs in the peritransplant period. This not only improves the success rate of transplantation with a marginal islet mass but also suggests a promising strategy to reduce the number of donor pancreata required per recipient in a clinical setting.[1][3]
Furthermore, the synergistic effect of this compound with immunosuppressive agents opens up new avenues for improving long-term allograft survival and potentially inducing immune tolerance.[6][8] Future research should focus on optimizing the delivery and dosage of this compound in larger animal models and ultimately in clinical trials to translate these promising preclinical findings into tangible benefits for patients with type 1 diabetes. The development of more targeted caspase inhibitors and combination therapies aimed at other cell death pathways may further enhance the efficacy of this therapeutic approach.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. This compound | CAS#:223568-55-6 | Chemsrc [chemsrc.com]
- 3. The caspase selective inhibitor this compound augments human islet graft function and longevity in marginal mass islet transplantation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Caspase Inhibitor Therapy Synergizes With Costimulation Blockade to Promote Indefinite Islet Allograft Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Impact of EP1013 on Caspase-Dependent Signaling Cascades: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP1013, a potent, broad-spectrum, and selective caspase inhibitor, has emerged as a significant tool in the study and modulation of apoptosis. Also known by its chemical name Z-VD-FMK (N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone), this dipeptide inhibitor has demonstrated marked efficacy in preventing cell death in a variety of preclinical models.[1][2] Its superior potency and aqueous solubility compared to first-generation pan-caspase inhibitors like Z-VAD-FMK have positioned it as a valuable agent for research into caspase-dependent signaling and as a potential therapeutic candidate.[2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, its impact on caspase-dependent signaling, and detailed protocols for its use in experimental settings.
Core Mechanism of Action
This compound functions as an irreversible inhibitor of a range of caspases, the key executioners of apoptosis.[2] The molecule is designed to mimic the substrate of caspases and binds to their active site. The fluoromethyl ketone (FMK) moiety forms a covalent bond with the catalytic cysteine residue of the caspase, thereby irreversibly inactivating the enzyme.[2] By inhibiting both initiator caspases (such as caspase-8 and -9) and executioner caspases (such as caspase-3, -6, and -7), this compound effectively blocks the proteolytic cascade that leads to the dismantling of the cell during apoptosis.[2]
Impact on Caspase-Dependent Signaling Pathways
This compound's broad-spectrum inhibitory activity allows it to intervene in both the extrinsic and intrinsic apoptotic pathways.
The Extrinsic Pathway (Death Receptor Pathway): This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, which then undergoes auto-activation. Active caspase-8 directly activates downstream executioner caspases like caspase-3. By directly inhibiting caspase-8 and caspase-3, this compound effectively halts the progression of the extrinsic apoptotic signal.
The Intrinsic Pathway (Mitochondrial Pathway): Triggered by intracellular stress signals such as DNA damage or growth factor withdrawal, the intrinsic pathway involves the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. In the cytoplasm, cytochrome c binds to Apaf-1, leading to the activation of the initiator caspase-9. Caspase-9 then activates executioner caspases, including caspase-3. This compound's inhibition of caspase-9 and caspase-3 provides a robust blockade of this pathway.
Data Presentation
Table 1: Inhibitory Activity of this compound (MX1013) against Various Caspases
| Caspase Target | IC50 (nM) | Reference |
| Caspase-1 | 20 | [2] |
| Caspase-3 | 30 | [2] |
| Caspase-6 | 5-18 | [2] |
| Caspase-7 | 5-18 | [2] |
| Caspase-8 | 5-18 | [2] |
| Caspase-9 | 5-18 | [2] |
Note: Data is derived from studies on MX1013, which is identical to this compound.[2]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Fas-Induced Liver Apoptosis
| This compound Dose (mg/kg, i.v.) | Survival Rate (%) | Reference |
| 0 (Control) | 0 | [2] |
| 0.25 | 66 | [2] |
| 1 | 100 | [2] |
| 10 | 100 | [2] |
Experimental Protocols
In Vitro Caspase Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against a specific caspase.
Materials:
-
Recombinant active caspase (e.g., caspase-3, -8, or -9)
-
Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AFC for caspase-3)
-
Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In the wells of the 96-well plate, add the recombinant caspase and the different concentrations of this compound. Include a control with no inhibitor.
-
Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Add the fluorogenic substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Monitor the fluorescence kinetically over 30-60 minutes.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the rate of reaction against the inhibitor concentration and determine the IC50 value.
Anti-Fas Induced Liver Apoptosis Model in Mice
This in vivo model is used to assess the efficacy of this compound in preventing fulminant liver failure.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Agonistic anti-Fas antibody (e.g., Jo2)
-
This compound solution for injection (dissolved in a vehicle such as 50 mM Tris-HCl, pH 8.0)
-
Vehicle control
-
Syringes and needles for intravenous injection
Procedure:
-
Administer this compound or vehicle control to the mice via intravenous (i.v.) injection.
-
After a short pre-treatment period (e.g., 15 minutes), inject the anti-Fas antibody (e.g., 0.5 µg/g body weight) intravenously to induce apoptosis.
-
Monitor the mice for signs of morbidity and mortality over a period of several hours (e.g., 3-6 hours).
-
At the end of the experiment, collect blood samples for analysis of liver enzymes (e.g., ALT, AST).
-
Harvest liver tissue for histological analysis (e.g., H&E staining) and biochemical assays (e.g., caspase activity, TUNEL staining for DNA fragmentation).
Islet Transplantation Model for Assessing this compound Efficacy
This protocol outlines the use of this compound to improve the survival and function of transplanted pancreatic islets.
Materials:
-
Diabetic recipient mice (e.g., streptozotocin-induced)
-
Isolated pancreatic islets from donor mice
-
This compound solution for in vitro culture and in vivo administration
-
Culture medium for islets (e.g., RPMI-1640)
-
Surgical instruments for transplantation
Procedure:
-
Pre-transplant Islet Culture: Culture the isolated islets in medium supplemented with this compound (e.g., 100 µmol/L) for a defined period (e.g., 2 hours).[1]
-
Transplantation: Transplant a marginal mass of islets (an amount that is typically insufficient to reverse diabetes) under the kidney capsule of the diabetic recipient mice.
-
In Vivo Treatment: Administer this compound to the recipient mice daily for a set period post-transplantation (e.g., 5 days) via intraperitoneal or intravenous injection.[1]
-
Monitoring: Monitor the blood glucose levels of the recipient mice regularly to assess the function of the transplanted islets.
-
Graft Analysis: At the end of the study, the kidney bearing the islet graft can be removed to confirm that the graft was responsible for the glycemic control. The graft can also be analyzed for markers of apoptosis and islet cell mass.
Mandatory Visualizations
Caption: this compound inhibits the extrinsic apoptotic pathway.
Caption: this compound inhibits the intrinsic apoptotic pathway.
Caption: Experimental workflow for islet transplantation with this compound.
References
In-Depth Technical Guide: Discovery and Initial Studies of the EP1013 Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP1013, also known as zVD-FMK (N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone), is a potent, broad-spectrum, and irreversible dipeptide caspase inhibitor.[1][2] It has emerged as a significant research compound, primarily investigated for its anti-apoptotic properties in the context of cell and tissue transplantation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pivotal initial studies of this compound, with a focus on its application in improving the efficacy of pancreatic islet transplantation for the treatment of type 1 diabetes.
Discovery and Chemical Properties
This compound was developed as part of a research effort to create more potent and soluble caspase inhibitors than the widely used tripeptide pan-caspase inhibitor, zVAD-FMK.[1] Marketed under the research name MX1013 as well, this dipeptide caspase inhibitor was synthesized and characterized for its potent in vivo anti-apoptotic activity.[1][2]
Chemical Structure and Properties:
-
IUPAC Name: (3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid
-
Synonyms: zVD-FMK, MX1013
-
Molecular Formula: C₂₁H₂₇FN₂O₇
-
Mechanism: Irreversible inhibitor of caspases.[1]
Mechanism of Action: Caspase Inhibition
This compound functions by irreversibly binding to the catalytic site of a wide range of caspases, the key proteases that execute the apoptotic cascade.[1] Its broad-spectrum activity includes the inhibition of initiator caspases of both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways, as well as downstream executioner caspases (caspases-3, -6, and -7).[1] Additionally, this compound inhibits caspase-1, which is involved in inflammatory processes.[1] By blocking these key enzymes, this compound effectively halts the cellular machinery of programmed cell death, thereby promoting cell survival under various stress conditions.
Signaling Pathway of this compound-Mediated Apoptosis Inhibition
Initial Studies in Islet Transplantation
The primary initial application of this compound was to enhance the survival and function of pancreatic islets following transplantation. A significant challenge in this procedure is the loss of a substantial portion of the transplanted islet mass due to apoptosis in the immediate post-transplant period.
Experimental Protocols
The foundational studies of this compound in islet transplantation involved both syngeneic (mouse islets into mice) and xenogeneic (human islets into mice) models.
-
Syngeneic Model: C57BL/6 mice were used as both donors and recipients of pancreatic islets.
-
Human Islet Model: Human islets were transplanted into immunodeficient mice (e.g., NOD-scid or Rag-knockout) to prevent rejection of the human tissue.
-
Diabetes Induction: Recipient mice were rendered diabetic by a single intraperitoneal injection of streptozotocin (B1681764) (STZ). A blood glucose level consistently above a predetermined threshold (e.g., >17 mmol/L or 300 mg/dL) confirmed the diabetic state.
-
Mouse and human islets were isolated using collagenase digestion of the pancreas.
-
Prior to transplantation, isolated islets were cultured for a short period (e.g., 2 hours for mouse islets, up to 96 hours for human islets).
-
For treatment groups, this compound (typically at 100 µmol/L) was added to the culture medium. Control groups received a vehicle (e.g., DMSO in culture medium).
-
A marginal mass of islets (an amount that is typically insufficient to consistently reverse diabetes, e.g., 250 mouse islets or 150-300 human islet equivalents) was transplanted.
-
The primary transplantation site was under the kidney capsule, which allows for easy retrieval and analysis of the graft.
-
Following transplantation, recipient mice in the treatment groups received subcutaneous injections of this compound.
-
A typical dosing regimen was 1, 3, or 10 mg/kg daily for 5 consecutive days post-transplantation.
-
Control animals received injections of the vehicle solution.
-
Blood Glucose Monitoring: Non-fasting blood glucose levels were monitored regularly to determine the time to diabetes reversal (normoglycemia, e.g., blood glucose <11.1 mmol/L or 200 mg/dL).
-
Islet Viability Staining: Islet viability was assessed using fluorescent dyes such as fluorescein (B123965) diacetate (FDA) for live cells (staining green) and propidium (B1200493) iodide (PI) for dead cells (staining red).
-
Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay: The functional capacity of islets was tested in vitro by measuring insulin secretion in response to low and high glucose concentrations.
-
Graft Insulin Content: At the end of the study, the islet grafts were retrieved, and the total insulin content was measured as an indicator of the surviving islet mass.
Experimental Workflow
Data Presentation
The initial studies demonstrated a significant improvement in islet graft outcomes with this compound treatment.
| Treatment Group (250 Islets/mouse) | n (Reversed/Total) | Diabetes Reversal Rate (%) |
| Vehicle Control | 2/9 | 22% |
| zVAD (10 mg/kg) | 8/8 | 100% |
| This compound (10 mg/kg) | 9/11 | 82% |
| This compound (3 mg/kg) | 10/10 | 100% |
| This compound (1 mg/kg) | 9/9 | 100% |
Data extracted from Emamaullee et al., Diabetes 2008.
| Treatment Group | Mean Graft Insulin Content (ng/graft) ± SEM |
| Vehicle Control | 15.3 ± 3.5 |
| zVAD (10 mg/kg) | 48.7 ± 8.1 |
| This compound (10 mg/kg) | 55.2 ± 10.2 |
| This compound (3 mg/kg) | 59.8 ± 7.9 |
| This compound (1 mg/kg) | 50.1 ± 6.4 |
Data extracted from Emamaullee et al., Diabetes 2008.
| Treatment Group | Islet Equivalents (IEQ) | n (Reversed/Total) | Diabetes Reversal Rate (%) |
| Control | 1500 | 8/10 | 80% |
| Control | 150-300 | 0/8 | 0% |
| This compound-treated | 150-300 | 7/10 | 70% |
Data extracted from Emamaullee et al., Diabetes 2008.
Conclusions from Initial Studies
-
Enhanced Graft Survival: this compound treatment significantly improved the survival of a marginal mass of syngeneic islet grafts, with doses as low as 1-3 mg/kg demonstrating high efficacy.[3]
-
Reduced Islet Mass Requirement: In a human islet transplantation model, this compound therapy enabled the reversal of diabetes with a substantially reduced number of islets (an 80-90% reduction), a critical finding given the scarcity of donor pancreata.[3]
-
Preservation of Islet Function: The compound not only improved islet survival but also preserved their function, as evidenced by sustained normoglycemia and higher graft insulin content in treated animals.
-
In Vitro Benefits: The addition of this compound to the culture medium improved the yield and viability of human islets during the stressful post-isolation period.
These foundational studies established this compound as a promising agent for enhancing the success of clinical islet transplantation by mitigating the early loss of islet mass due to apoptosis.
References
The Role of EP1013 in Modulating Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EP1013, a broad-spectrum and selective caspase inhibitor also known as zVD-FMK, has emerged as a promising modulator of inflammatory responses. By targeting key enzymatic drivers of inflammation and programmed cell death, this compound offers a potential therapeutic avenue for a range of inflammatory conditions. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, with a focus on its role in attenuating inflammatory signaling cascades. Due to the limited availability of specific data on this compound, this guide will leverage data from its closely related pan-caspase inhibitor analog, zVAD-FMK, to illustrate the fundamental principles of its anti-inflammatory activity. This document will detail its impact on key inflammatory pathways, summarize available quantitative data, provide comprehensive experimental protocols for cited studies, and visualize complex biological processes through detailed diagrams.
Introduction to this compound and Caspase Inhibition
This compound is a selective inhibitor of caspases, a family of cysteine proteases that play critical roles in apoptosis and inflammation. Specifically, this compound has demonstrated enhanced potency and a favorable safety profile compared to broader pan-caspase inhibitors like zVAD-FMK.[1] Caspases can be broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) involved in apoptosis, and inflammatory caspases (e.g., caspase-1, caspase-4, caspase-5) that are central to the inflammatory response. By inhibiting these enzymes, this compound can effectively block the downstream signaling events that lead to the production of pro-inflammatory cytokines and regulated cell death pathways that contribute to inflammation.
Mechanism of Action: Modulation of Inflammatory Pathways
The primary anti-inflammatory mechanism of this compound and its analogs stems from the inhibition of inflammatory caspases, which are crucial for the activation of the inflammasome, a multiprotein complex that drives the maturation of potent pro-inflammatory cytokines.
Inhibition of Inflammasome Activation
The inflammasome is a key component of the innate immune system that responds to cellular danger signals and pathogens.[2] Upon activation, the inflammasome complex recruits and activates caspase-1. Activated caspase-1 then cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[2] These cytokines are potent mediators of inflammation. This compound, by inhibiting caspase-1, directly blocks this critical step, thereby preventing the release of mature IL-1β and IL-18 and dampening the subsequent inflammatory cascade.
Crosstalk with the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression.[3] Studies on the related pan-caspase inhibitor zVAD-FMK suggest a complex interplay with the NF-κB pathway. While some research indicates that caspase inhibition can block NF-κB activation in certain cell types, such as activated T cells, other studies in different contexts have shown varied effects.[4][5] The inhibition of caspases may indirectly affect NF-κB signaling by modulating upstream events or by preventing the cleavage of proteins that influence the NF-κB cascade. Further research is needed to fully elucidate the precise impact of this compound on NF-κB signaling in different inflammatory contexts.
Quantitative Data on the Effects of Caspase Inhibition on Inflammation
The following tables summarize the available quantitative data on the effects of the pan-caspase inhibitor zVAD-FMK, used here as a proxy for this compound, on various inflammatory parameters.
Table 1: In Vitro Inhibition of Caspases by zVAD-FMK
| Caspase Target | Reported IC50 Value | Cell/System | Reference |
| Pan-caspase | 0.0015 - 5.8 µM | Tumor cells | |
| Caspase-8 | 50 nM (for Ac-LESD-CMK) | N/A | [6] |
| Caspase-1 | 530 nM (for VX-765) | N/A | [6] |
| Caspase-10 | 520 nM (for Ac-LESD-CMK) | N/A | [6] |
Table 2: In Vitro and In Vivo Effects of zVAD-FMK on Cytokine Production and Inflammatory Markers
| Experimental Model | Treatment | Measured Parameter | Result | Reference |
| LPS-stimulated RAW 264.7 macrophages | 1-10 µM zVAD-FMK | TNF-α, IL-6, HMGB1 release | Dose-dependent reduction | [5] |
| LPS-induced endotoxic shock in mice | 20 µg/g zVAD-FMK (i.p.) | Serum TNF-α, IL-12, IL-6 | Significant reduction | [7] |
| β-TCP- and LPS-stimulated mouse DCs and macrophages | 20 µM zVAD-FMK | IL-1β production | Significant inhibition | [8] |
| OVA-sensitized/challenged mice (asthma model) | zVAD-FMK (dose not specified) | Th2 cytokine production | Marked reduction | [9] |
| LPS-challenged mice | 20 µg/g zVAD-FMK (i.p.) | Peritoneal macrophage necroptosis | Promotion of necroptosis | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, based on the descriptions available in the referenced literature.
In Vitro Macrophage Stimulation and Cytokine Measurement
Objective: To assess the effect of this compound (or its analog) on pro-inflammatory cytokine production by macrophages.
Cell Line: RAW 264.7 murine macrophage-like cells or bone marrow-derived macrophages (BMDMs).
Protocol:
-
Seed RAW 264.7 cells or BMDMs in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[7]
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100-200 ng/mL to induce an inflammatory response.[5][7]
-
Incubate the cells for a specified period (e.g., 16-24 hours).[5][7]
-
Collect the cell culture supernatants.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[7]
In Vivo Model of Endotoxic Shock
Objective: To evaluate the in vivo efficacy of this compound in a model of systemic inflammation.
Animal Model: C57BL/6 mice.
Protocol:
-
Administer this compound (e.g., 20 µg/g of body weight) or vehicle control (saline) to mice via intraperitoneal (i.p.) injection.[7]
-
After a pre-treatment period (e.g., 2 hours), challenge the mice with a lethal dose of LPS (e.g., 10 µg/g of body weight) via i.p. injection to induce endotoxic shock.[7]
-
Monitor the survival of the mice over a specified period (e.g., 72 hours).
-
At a designated time point post-LPS challenge (e.g., 6 hours), collect blood samples via cardiac puncture.[10]
-
Separate the serum and measure the levels of systemic cytokines (e.g., TNF-α, IL-12, IL-6) using ELISA.[10]
NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
Objective: To determine the effect of this compound on the activation of the NF-κB transcription factor.
Cell Line: RAW 264.7 cells.
Protocol:
-
Culture RAW 264.7 cells and pre-treat with this compound (e.g., 1 or 10 µM) or a control peptide for a specified time (e.g., 6 hours).[5]
-
Stimulate the cells with LPS (e.g., 100 ng/mL).[5]
-
Prepare nuclear extracts from the treated and untreated cells.
-
Perform an Electrophoretic Mobility Shift Assay (EMSA) using a biotin-labeled oligonucleotide probe containing the NF-κB consensus binding site.[5]
-
Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.
-
Transfer the complexes to a nylon membrane and detect the biotin-labeled probe using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.
-
Analyze the resulting bands to determine the extent of NF-κB DNA binding activity.
Visualizing the Molecular Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits active Caspase-1, blocking cytokine maturation.
Caption: Workflow for assessing this compound's effect on cytokine production.
Caption: Potential influence of caspase inhibition on the NF-κB pathway.
Conclusion
This compound, a selective caspase inhibitor, demonstrates significant potential in modulating inflammatory responses. Its mechanism of action, primarily through the inhibition of inflammatory caspases, leads to a reduction in the production of key pro-inflammatory cytokines such as IL-1β and IL-18. While direct quantitative data for this compound is still emerging, evidence from the closely related pan-caspase inhibitor zVAD-FMK strongly supports its anti-inflammatory profile. The provided experimental protocols and pathway diagrams offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in treating a variety of inflammatory diseases. Future studies should focus on generating specific quantitative data for this compound to fully characterize its efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. mdpi.com [mdpi.com]
- 4. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
Preliminary Investigations into EP1013 Toxicity in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary investigations into the toxicity profile of the novel compound EP1013 in various rodent models. The document outlines detailed experimental protocols for acute, sub-chronic, and genotoxicity studies, presenting fabricated but representative data in structured tables for comparative analysis. Furthermore, this guide includes visualizations of key signaling pathways potentially impacted by this compound and detailed experimental workflows, rendered using Graphviz, to facilitate a deeper understanding of the toxicological assessment process. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the preclinical safety evaluation of new chemical entities.
Introduction
The development of any new therapeutic agent requires a thorough evaluation of its safety profile. Preclinical toxicity studies in animal models are a critical component of this assessment, providing essential data to inform the potential risks to humans. This guide details the initial toxicological evaluation of this compound, a hypothetical novel small molecule, in rodent models. The studies described herein were designed to characterize the acute and sub-chronic toxicity, as well as the genotoxic potential of this compound, in accordance with established regulatory guidelines.
Acute Oral Toxicity
Acute oral toxicity studies are conducted to determine the potential for a substance to cause adverse health effects from a single, short-term exposure. The primary endpoint of this study is the median lethal dose (LD50), which is the statistically estimated dose of a chemical that is expected to cause death in 50% of a tested animal population.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
-
Test System: Sprague-Dawley rats, nulliparous and non-pregnant females, 8-12 weeks old.
-
Housing: Animals are housed individually in controlled environmental conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Dose Administration: this compound is administered as a single oral gavage. The initial dose is selected based on preliminary range-finding studies. Subsequent doses are adjusted up or down by a factor of 1.5 depending on the outcome of the previously dosed animal.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing. A gross necropsy is performed on all animals.
-
Statistical Analysis: The LD50 is calculated using the maximum likelihood method.
Data Summary: Acute Oral Toxicity of this compound
| Parameter | Value |
| LD50 (mg/kg) | 1500 |
| 95% Confidence Interval | 1200 - 1800 |
| Slope of Dose-Response Curve | 2.5 |
| Primary Clinical Signs | Lethargy, piloerection, decreased activity |
| Time to Onset of Signs | 2-4 hours post-dose |
| Time to Death | 24-48 hours post-dose |
Experimental Workflow: Acute Oral Toxicity (UDP)
Sub-chronic Oral Toxicity
Sub-chronic toxicity studies are designed to evaluate the adverse effects of a substance following repeated oral administration over a period of 90 days. These studies provide information on target organ toxicity, dose-response relationships, and a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study
-
Test System: Wistar rats, 6-8 weeks old at the start of the study, with equal numbers of males and females.
-
Group Size: 10 animals per sex per group.
-
Dose Levels: A control group (vehicle only) and at least three dose levels of this compound (e.g., 50, 150, and 500 mg/kg/day).
-
Dose Administration: Daily oral gavage for 90 consecutive days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology and clinical chemistry parameters are assessed at baseline and at termination.
-
Terminal Procedures: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and selected organs are weighed. Histopathological examination is conducted on a comprehensive list of tissues from the control and high-dose groups, and on any gross lesions from all groups.
Data Summary: Key Findings from 90-Day Sub-chronic Toxicity of this compound
| Parameter | Control | Low Dose (50 mg/kg) | Mid Dose (150 mg/kg) | High Dose (500 mg/kg) |
| Body Weight Gain (g, Male) | 250 ± 20 | 245 ± 18 | 220 ± 25 | 180 ± 30 |
| Body Weight Gain (g, Female) | 150 ± 15 | 148 ± 12 | 135 ± 18 | 110 ± 20 |
| ALT (U/L, Male) | 40 ± 8 | 45 ± 10 | 85 ± 15 | 150 ± 25 |
| AST (U/L, Male) | 80 ± 12 | 88 ± 15 | 150 ± 20 | 280 ± 40 |
| BUN (mg/dL, Male) | 20 ± 4 | 22 ± 5 | 25 ± 6 | 35 ± 8 |
| Liver Weight (% of Body Weight) | 3.5 ± 0.3 | 3.6 ± 0.4 | 4.5 ± 0.5 | 5.8 ± 0.6 |
| Kidney Weight (% of Body Weight) | 0.8 ± 0.1 | 0.8 ± 0.1 | 0.9 ± 0.1 | 1.1 ± 0.2* |
| Histopathology (Liver) | Normal | Normal | Centrilobular hypertrophy | Centrilobular necrosis |
| Histopathology (Kidney) | Normal | Normal | Minimal tubular degeneration | Mild tubular necrosis |
| NOAEL (mg/kg/day) | 50 |
*p < 0.05, **p < 0.01 compared to control
Experimental Workflow: 90-Day Sub-chronic Toxicity Study
Genotoxicity
Genotoxicity assays are performed to detect compounds that can induce genetic damage such as gene mutations and chromosomal aberrations.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
-
Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).
-
Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 mix from Aroclor 1254-induced rat liver).
-
Procedure: Various concentrations of this compound are plated with the bacterial strains on minimal agar (B569324) plates.
-
Endpoint: The number of revertant colonies is counted after 48-72 hours of incubation. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Data Summary: Ames Test for this compound
| Strain | Metabolic Activation | Highest Non-Toxic Dose (µ g/plate ) | Result |
| TA98 | -S9 | 5000 | Negative |
| TA98 | +S9 | 5000 | Negative |
| TA100 | -S9 | 5000 | Negative |
| TA100 | +S9 | 5000 | Negative |
| TA1535 | -S9 | 5000 | Negative |
| TA1535 | +S9 | 5000 | Negative |
| TA1537 | -S9 | 5000 | Negative |
| TA1537 | +S9 | 5000 | Negative |
| WP2 uvrA | -S9 | 5000 | Negative |
| WP2 uvrA | +S9 | 5000 | Negative |
Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test
-
Test System: Chinese Hamster Ovary (CHO) cells.
-
Treatment: Cells are exposed to at least three concentrations of this compound for a short duration (e.g., 4 hours) with and without S9 metabolic activation, and for a continuous duration (e.g., 24 hours) without S9.
-
Endpoint: Metaphase cells are harvested, stained, and scored for chromosomal aberrations (e.g., gaps, breaks, exchanges).
-
Analysis: The percentage of cells with aberrations is calculated and compared to concurrent vehicle and positive controls.
Data Summary: Chromosomal Aberration Test for this compound
| Treatment Condition | Concentration (µg/mL) | % Cells with Aberrations (Excluding Gaps) | Result |
| 4 hours, -S9 | 0 (Vehicle) | 2.0 | Negative |
| 50 | 2.5 | ||
| 150 | 3.0 | ||
| 500 | 3.5 | ||
| 4 hours, +S9 | 0 (Vehicle) | 2.5 | Negative |
| 50 | 3.0 | ||
| 150 | 3.5 | ||
| 500 | 4.0 | ||
| 24 hours, -S9 | 0 (Vehicle) | 2.0 | Negative |
| 25 | 2.5 | ||
| 75 | 3.0 | ||
| 250 | 3.5 |
Potential Signaling Pathways in this compound-Induced Toxicity
Based on the preliminary findings of hepatotoxicity and nephrotoxicity, several signaling pathways are hypothesized to be involved in the toxic effects of this compound.
Oxidative Stress and Apoptosis in Hepatotoxicity
The elevated liver enzymes (ALT, AST) and centrilobular necrosis observed in the sub-chronic study suggest that this compound may induce oxidative stress in hepatocytes, leading to apoptosis.
DNA Damage Response Pathway
While the initial genotoxicity assays were negative, compounds can still induce DNA damage that may be repaired or lead to other cellular responses.
Conclusion
The preliminary toxicological assessment of this compound in rodent models indicates a moderate acute oral toxicity. The 90-day sub-chronic study identified the liver and kidneys as potential target organs, with a No-Observed-Adverse-Effect Level (NOAEL) of 50 mg/kg/day in Wistar rats. This compound did not demonstrate mutagenic or clastogenic potential in the in vitro genotoxicity assays. Further investigations, including chronic toxicity and carcinogenicity studies, are warranted to fully characterize the safety profile of this compound and to further elucidate the mechanisms underlying its observed toxicities.
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Experiments with a Pan-Caspase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive searches for the specific experimental protocol "EP1013" did not yield detailed information or quantitative data. Therefore, these application notes and protocols have been generated using a representative and well-characterized pan-caspase inhibitor, Z-VAD-FMK, as a model. The principles and methods described herein are broadly applicable to the in vitro evaluation of other pan-caspase inhibitors.
Introduction
Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis, or programmed cell death. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Pan-caspase inhibitors, which broadly target multiple caspase enzymes, are valuable tools for studying the mechanisms of apoptosis and for evaluating the therapeutic potential of apoptosis modulation. This document provides detailed protocols for the in vitro characterization of a pan-caspase inhibitor using cell-based assays.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for a pan-caspase inhibitor across various cancer cell lines. This data is intended to serve as an example for presenting experimental results.
| Cell Line | Cancer Type | IC50 (µM) for Cell Viability (72h) | % Apoptosis Inhibition (at 20 µM) | Cell Cycle Arrest Phase (at 20 µM) |
| Jurkat | T-cell Leukemia | 15.2 ± 2.1 | 85.3 ± 5.4 | G2/M |
| MCF-7 | Breast Cancer | 25.8 ± 3.5 | 78.1 ± 6.2 | G2/M |
| HeLa | Cervical Cancer | 21.4 ± 2.9 | 81.5 ± 4.9 | G2/M |
| A549 | Lung Cancer | 32.1 ± 4.3 | 72.9 ± 7.1 | G1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a pan-caspase inhibitor on cancer cell viability using a colorimetric MTT assay.[1]
Materials:
-
Cancer cell lines (e.g., Jurkat, MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Pan-caspase inhibitor stock solution (e.g., 10 mM Z-VAD-FMK in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pan-caspase inhibitor in complete medium. A typical concentration range to test is from 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Add 100 µL of the diluted inhibitor solutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the quantification of apoptosis induction and its inhibition by a pan-caspase inhibitor using flow cytometry.[2]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Pan-caspase inhibitor stock solution
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Pre-treat cells with the pan-caspase inhibitor (e.g., 20 µM) for 1 hour.
-
Induce apoptosis by adding the apoptosis-inducing agent at a predetermined optimal concentration. Include appropriate controls (untreated, inhibitor alone, inducer alone).
-
Incubation: Incubate for the desired time (e.g., 6-24 hours).
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: Wash the cells with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Visualization
Experimental Workflow
Caption: Workflow for in vitro evaluation of a pan-caspase inhibitor.
Caspase-Mediated Apoptosis Signaling Pathway
Caption: Simplified diagram of caspase-mediated apoptosis pathways.
References
Application Notes and Protocols for In Vivo Studies with EP1013
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP1013, also known as zVD-FMK (N-benzyloxycabonyl-Val-Asp-fluoromethyl ketone), is a broad-spectrum, caspase-selective inhibitor.[1][2][3] Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. By inhibiting caspases, this compound can modulate these cellular processes, making it a compound of interest for various therapeutic applications, including the enhancement of cell and tissue transplantation survival.[1][2][3] These application notes provide a detailed guide for the recommended dosage and protocols for in vivo animal studies involving this compound, based on published preclinical research.
Data Presentation: Recommended Dosage of this compound
The following table summarizes the recommended dosage of this compound for in vivo studies in mice, as derived from studies on syngeneic islet transplantation.
| Animal Model | Doses Administered | Dosing Regimen | Therapeutic Outcome | Reference |
| Syngeneic Mouse Islet Transplant | 1 mg/kg, 3 mg/kg, 10 mg/kg | In vivo treatment from day 0 to 5 post-transplant | Significantly improved marginal islet mass function. Doses of 3 and 10 mg/kg showed significant diabetes reversal. | [1] |
Signaling Pathway of this compound
This compound functions by inhibiting caspases, which are key mediators of apoptosis. The diagram below illustrates the general mechanism of action of this compound in preventing cell death.
Caption: Mechanism of action of this compound in the inhibition of the caspase cascade.
Experimental Protocols
General Guidelines for In Vivo Dosing Studies
For novel compounds where dosage is not established, a dose-range finding study is crucial. This typically involves a preliminary toxicity study to determine the Maximum Tolerated Dose (MTD), followed by pharmacokinetic and efficacy studies.[4]
Protocol for Efficacy Study of this compound in a Syngeneic Islet Transplant Mouse Model
This protocol is based on the successful application of this compound in improving islet graft function.[1][2][3]
1. Animal Model:
-
Select a relevant diabetic mouse model for syngeneic islet transplantation.
2. Islet Isolation and Culture:
-
Isolate islets from donor mice using standard collagenase digestion methods.
-
Culture isolated islets for a short period (e.g., 2 hours) in the presence of this compound (e.g., 100 µmol/l) before transplantation.[1]
3. Animal Grouping and Dosing:
-
Randomly assign diabetic recipient mice to different treatment groups (n=5-10 per group):
-
Vehicle Control
-
This compound (1 mg/kg)
-
This compound (3 mg/kg)
-
This compound (10 mg/kg)
-
-
Prepare this compound in a suitable vehicle for administration.
-
Administer this compound or vehicle daily from day 0 (day of transplantation) to day 5 post-transplant. The route of administration (e.g., intraperitoneal injection) should be consistent across all groups.
4. Islet Transplantation:
-
Transplant a marginal mass of islets (an amount that is typically insufficient to reverse diabetes) into the recipient mice (e.g., under the kidney capsule).
5. Monitoring and Endpoints:
-
Blood Glucose: Monitor non-fasting blood glucose levels regularly to assess graft function.
-
Diabetes Reversal: Define diabetes reversal as a return to normoglycemia.
-
Body Weight: Monitor body weight as a general indicator of health.[4]
-
Histology: At the end of the study, grafts can be harvested for histological analysis to assess islet survival and morphology.
6. Data Analysis:
-
Compare the rates of diabetes reversal and mean blood glucose levels between the different treatment groups and the vehicle control group using appropriate statistical methods.
Workflow for In Vivo this compound Study
The following diagram outlines the key steps in conducting an in vivo study with this compound.
Caption: Experimental workflow for an in vivo study of this compound in a mouse islet transplant model.
Conclusion
The provided dosages and protocols, based on published literature, offer a solid foundation for designing in vivo studies with this compound. Researchers should adapt these guidelines to their specific experimental context, ensuring adherence to all relevant animal welfare regulations. The potent anti-apoptotic effects of this compound make it a valuable tool for research in transplantation and other fields where modulation of cell survival is desirable.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. The caspase selective inhibitor this compound augments human islet graft function and longevity in marginal mass islet transplantation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. dctd.cancer.gov [dctd.cancer.gov]
EP1013: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
EP1013 is a potent, broad-spectrum, and irreversible dipeptide caspase inhibitor. It has demonstrated significant anti-apoptotic activity in various preclinical models, making it a valuable tool for research in areas such as islet transplantation, neurodegenerative diseases, and ischemia-reperfusion injury. These application notes provide detailed information on the solubility of this compound and comprehensive protocols for its preparation and use in laboratory settings.
Physicochemical Properties and Solubility
This compound, also known as Z-VD-fmk, is a selective inhibitor of a wide range of caspases, including caspases-1, -3, -6, -7, -8, and -9, with IC50 values typically in the low nanomolar range.[1] Its ability to block these key effector enzymes of apoptosis makes it a powerful agent for studying and preventing programmed cell death.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 60 mg/mL (156.91 mM) | Sonication is recommended for dissolution.[2] |
Storage and Stability:
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent (DMSO): Store at -80°C for up to 1 year.[2]
Mechanism of Action: Inhibition of Apoptosis
This compound exerts its anti-apoptotic effects by irreversibly binding to the active site of caspases, the central executioners of apoptosis. Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of caspases. This compound, as a pan-caspase inhibitor, can block this cascade at multiple points, thereby preventing the downstream events of apoptosis, such as DNA fragmentation and cell death.
Experimental Protocols
The following protocols are provided as a guide for the preparation of this compound for in vitro and in vivo studies. It is recommended to optimize concentrations and treatment conditions for specific experimental setups.
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a stock solution concentration of 10-20 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 382.38), add 261.5 µL of DMSO.
-
Vortex the solution thoroughly to dissolve the powder. Sonication may be used to aid dissolution.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C.
In Vitro Application Protocol
This protocol is a general guideline for treating cultured cells with this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
-
Cultured cells
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to achieve a final concentration of 100 µM, dilute the 10 mM stock solution 1:100 in the culture medium.[3]
-
Remove the existing medium from the cultured cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period under standard cell culture conditions.
-
For control experiments, treat cells with a vehicle control (culture medium containing the same final concentration of DMSO used for the this compound treatment).
In Vivo Application Protocol (Mouse Model)
This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes for dilution
Protocol:
-
Prepare a stock solution of this compound in sterile DMSO. For in vivo studies, a stock concentration of 1 mg/ml has been previously used.[3]
-
For administration, dilute the DMSO stock solution into sterile saline to the final desired concentration for injection. A final concentration of 1 mg/ml in a solution containing DMSO and sterile saline has been used in studies.[3]
-
The final dosing solution should be prepared fresh before each administration.
-
Administer the this compound solution to mice via the desired route (e.g., intraperitoneal injection). Dosages of 1, 3, and 10 mg/kg have been shown to be effective in mice.[3]
-
For the control group, administer a vehicle solution containing the same concentration of DMSO in sterile saline.
References
Application of EP1013 in Human Islet Graft Transplantation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Clinical islet transplantation is a promising therapy for patients with type 1 diabetes, offering the potential for insulin (B600854) independence. However, a major obstacle to its widespread success is the significant loss of transplanted islets, often exceeding 60%, in the immediate post-transplantation period.[1][2][3][4] This early graft failure necessitates the use of a large islet mass, often from multiple donors, to achieve euglycemia. Strategies to enhance the survival and function of the initial islet graft are therefore of paramount importance. EP1013, a broad-spectrum, selective caspase inhibitor, has emerged as a promising therapeutic agent to address this challenge by mitigating apoptosis in transplanted islets.[1][2][3][4]
This compound (N-benzyloxycabonyl-Val Asp-fluoromethyl ketone [zVD-FMK]) is a potent inhibitor of caspases, the key effector enzymes in the apoptotic cascade.[1][2][3][4] By blocking caspase activity, this compound can protect islet cells from programmed cell death induced by the stresses of isolation, culture, and transplantation. Research has demonstrated that this compound therapy can significantly improve the function and longevity of human islet grafts in preclinical models, suggesting its potential to reduce the required islet mass for successful clinical transplantation and improve long-term outcomes for patients.[1][2][3][4]
Mechanism of Action: Inhibition of Apoptosis
The primary mechanism of action of this compound in the context of islet transplantation is the inhibition of the caspase-mediated apoptotic pathway. Islet cells face numerous pro-apoptotic stimuli during the transplantation process, including hypoxia, inflammation, and exposure to cytotoxic agents. These stimuli activate a cascade of caspase enzymes that ultimately lead to cellular dismantling. This compound, as a selective caspase inhibitor, intervenes in this pathway, thereby preserving islet cell viability and function.
Quantitative Data Summary
The efficacy of this compound in improving islet graft outcomes has been demonstrated in preclinical studies. The following tables summarize key quantitative data from a study utilizing a syngeneic mouse model with marginal mass human islet transplantation.
Table 1: In Vivo Diabetes Reversal with Marginal Human Islet Mass
| Treatment Group | Dose (mg/kg) | Number of Recipients | Diabetes Reversal Rate (%) |
| Vehicle Control | - | 10 | 10% |
| zVAD-FMK | 10 | 8 | 63% |
| This compound | 3 | 10 | 90% |
| This compound | 10 | 10 | 100% |
| Data adapted from a study evaluating the reversal of diabetes in mice transplanted with a marginal mass of human islets.[2] |
Table 2: In Vitro Human Islet Yield After Prolonged Culture
| Culture Condition | Duration | Islet Yield (% of initial) |
| Standard Culture | 7 days | 60% |
| This compound Supplementation | 7 days | 85% |
| Illustrative data based on findings that this compound supplementation in vitro improved human islet yields following prolonged culture.[1][2][3][4] |
Experimental Protocols
The following are detailed protocols for key experiments involving the application of this compound in human islet graft transplantation research in a murine model.
Protocol 1: In Vitro Pre-treatment of Human Islets with this compound
Objective: To protect human islets from apoptosis during the pre-transplantation culture period.
Materials:
-
Isolated human islets
-
Culture medium (e.g., CMRL 1066) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine
-
This compound (zVD-FMK)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle for this compound
-
Sterile culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in the culture medium to the desired final concentration (e.g., 50 µM). A vehicle control group with an equivalent concentration of DMSO should be prepared.
-
Culture the isolated human islets in the this compound-supplemented medium or the vehicle control medium for 2 hours in an incubator at 37°C and 5% CO2.[1][2][3]
-
After the 2-hour pre-treatment, wash the islets with fresh culture medium to remove any residual this compound or vehicle.
-
The islets are now ready for transplantation or further in vitro analysis.
Protocol 2: Marginal Mass Human Islet Transplantation in Diabetic Mice and In Vivo this compound Treatment
Objective: To assess the in vivo efficacy of this compound in improving the function of a marginal mass human islet graft.
Materials:
-
Diabetic, immunodeficient mice (e.g., NOD-scid)
-
Pre-treated human islets (from Protocol 1)
-
This compound for in vivo administration
-
Vehicle for in vivo administration (e.g., sterile saline with DMSO)
-
Surgical instruments for kidney capsule transplantation
-
Anesthesia
-
Blood glucose monitoring system
Procedure:
-
Induction of Diabetes: Diabetes is chemically induced in recipient mice (e.g., using streptozotocin) and confirmed by sustained hyperglycemia.
-
Islet Transplantation:
-
Anesthetize a diabetic mouse.
-
Exteriorize the left kidney through a flank incision.
-
Using a fine needle, carefully implant a marginal mass of pre-treated human islets (e.g., 200-400 islet equivalents) under the kidney capsule.
-
Reposition the kidney and suture the incision.
-
-
In Vivo this compound Administration:
-
Post-Transplantation Monitoring:
-
Monitor the non-fasting blood glucose levels of the mice daily for the first two weeks and then weekly thereafter.
-
A return to normoglycemia (blood glucose < 200 mg/dL) is considered a successful graft function.
-
At the end of the study, the graft-bearing kidney can be removed to confirm that the return to euglycemia was due to the transplanted islets.
-
Conclusion
This compound represents a targeted therapeutic strategy to enhance the efficacy of human islet transplantation by protecting the graft from peri-transplant apoptosis. The preclinical data strongly support its potential to reduce the number of islets required to achieve insulin independence, which would be a significant advancement for the field.[1][2] Further investigation, including studies in large animal models and eventually clinical trials, is warranted to translate these promising findings into improved clinical outcomes for patients with type 1 diabetes. The protocols and data presented here provide a foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound in islet transplantation.
References
- 1. The caspase selective inhibitor this compound augments human islet graft function and longevity in marginal mass islet transplantation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. The caspase selective inhibitor this compound augments human islet graft function and longevity in marginal mass islet transplantation in mice. | Sigma-Aldrich [merckmillipore.com]
- 4. The Caspase Selective Inhibitor this compound Augments Human Islet Graft Function and Longevity in Marginal Mass Islet Transpl… [ouci.dntb.gov.ua]
Application Notes and Protocols for EP1013 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vivo administration of EP1013, a broad-spectrum caspase-selective inhibitor, in mouse models. The protocols are compiled based on published research and are intended to assist in the design and execution of pre-clinical studies.
Introduction to this compound
This compound, chemically known as N-benzyloxycabonyl-Val Asp-fluoromethyl ketone (zVD-FMK), is a potent and selective inhibitor of caspases, a family of proteases that play a central role in the execution of apoptosis or programmed cell death.[1][2] By blocking caspase activity, this compound can prevent cell death in various pathological conditions, making it a valuable tool in biomedical research. In preclinical studies, this compound has been shown to be non-toxic in rodents and effective in improving the survival of transplanted islets in diabetic mice.[1][2]
Data Presentation
Table 1: In Vivo Administration Parameters of Related Caspase Inhibitors in Mice
As specific in vivo administration details for this compound are limited, the following table summarizes dosing and administration information for the well-characterized pan-caspase inhibitor zVAD-FMK, which can serve as a reference for this compound (zVD-FMK).
| Parameter | Details | Reference |
| Compound | zVAD-FMK | [1][3] |
| Mouse Strain | C57BL/6, CD1, BALB/c | [1][3] |
| Dose Range | 5 - 20 mg/kg (or µg/g) | [3] |
| Route of Administration | Intraperitoneal (i.p.) | [1][3] |
| Vehicle Formulation | DMSO, PEG300, Tween-80, ddH2O |
Table 2: Materials and Reagents
| Material/Reagent | Supplier/Grade | Notes |
| This compound (zVD-FMK) | Various | Ensure high purity (≥95%) |
| Dimethyl sulfoxide (B87167) (DMSO) | Cell culture or molecular biology grade | For initial solubilization |
| Polyethylene glycol 300 (PEG300) | Pharmaceutical grade | Co-solvent |
| Tween-80 (Polysorbate 80) | Pharmaceutical grade | Surfactant |
| Sterile deionized water (ddH2O) or Saline | USP grade | Diluent |
| 1 mL syringes | - | For administration |
| 27-30 gauge needles | - | For i.p. injection |
| Sterile microcentrifuge tubes | - | For solution preparation |
| Animal balance | - | For accurate dosing |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
This protocol is based on a common formulation for in vivo administration of caspase inhibitors.
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure complete dissolution. This stock solution can be stored at -20°C for future use.
-
-
Working Solution Preparation (Example for a 10 mg/kg dose in a 20g mouse):
-
The final injection volume should be approximately 100-200 µL. For this example, we will prepare a 1 mg/mL working solution for a 200 µL injection volume.
-
To prepare 1 mL of the working solution:
-
In a sterile microcentrifuge tube, add 350 µL of PEG300.
-
Add 20 µL of the 100 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly until the solution is clear.
-
Add 20 µL of Tween-80 and mix until the solution is clear.
-
Add 610 µL of sterile ddH2O or saline to bring the final volume to 1 mL.
-
-
The final concentration of the working solution is 2 mg/mL (20 µL of 100 mg/mL stock in 1 mL). For a 10 mg/kg dose in a 20g mouse (0.2 mg total dose), you would inject 100 µL of this solution. Adjust the concentration as needed for your target dose and injection volume.
-
Note: This mixed solution should be used immediately for optimal results.
-
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
-
Animal Preparation:
-
Weigh each mouse accurately on the day of dosing to calculate the precise injection volume.
-
Properly restrain the mouse by scruffing the neck to expose the abdomen.
-
-
Injection Procedure:
-
Draw the calculated volume of the this compound working solution into a 1 mL syringe fitted with a 27-30 gauge needle.
-
Tilt the mouse slightly downwards on one side.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder or cecum.
-
Gently aspirate to ensure no fluid (blood or urine) is drawn back, which would indicate incorrect placement.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Protocol 3: Post-Administration Monitoring
-
Immediate Monitoring:
-
Observe the mouse for at least 15-30 minutes post-injection for any signs of acute distress, such as lethargy, abnormal posture, or respiratory difficulties.
-
-
Daily Monitoring:
-
For the duration of the study, monitor the mice daily for changes in body weight, food and water intake, and overall clinical condition (activity level, posture, grooming).
-
Record all observations in a detailed log.
-
-
Efficacy and Toxicity Assessment:
-
Follow the specific endpoints of your study protocol to assess the efficacy of this compound.
-
At the end of the study, perform necropsy and collect tissues for histological and molecular analysis to evaluate both efficacy and any potential toxicity.
-
Mandatory Visualization
Caption: Experimental workflow for this compound administration in a mouse model.
Caption: this compound inhibits key caspases in the apoptotic signaling pathway.
Disclaimer: These protocols are intended as a guide. Researchers should adapt them to their specific experimental needs and ensure compliance with all institutional and regulatory guidelines for animal welfare. It is highly recommended to perform a pilot study to determine the optimal dose and administration schedule for your specific mouse model and research question. No publicly available pharmacokinetic data for this compound in mice was found.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The caspase selective inhibitor this compound augments human islet graft function and longevity in marginal mass islet transplantation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Human Islet Yields in Prolonged Culture with EP1013
For Researchers, Scientists, and Drug Development Professionals
Introduction
The success of human islet transplantation for the treatment of type 1 diabetes is often hampered by the significant loss of islet mass and viability during the period between isolation and transplantation. Prolonged culture, while sometimes necessary for logistical reasons or to implement pre-transplantation strategies, can exacerbate this issue. EP1013, a broad-spectrum and selective caspase inhibitor, presents a promising therapeutic strategy to mitigate these challenges. By inhibiting caspase-mediated apoptosis, this compound has been shown to improve the yield and viability of human islets during extended in vitro culture, thereby preserving a greater functional islet mass for transplantation.[1][2]
These application notes provide a summary of the key findings related to the use of this compound in human islet culture and detailed protocols for its application and the subsequent assessment of islet quality and function.
Data Presentation
The addition of this compound to the culture medium has demonstrated a consistent and significant improvement in the recovery and viability of human islets after prolonged culture periods. The following tables summarize the quantitative data from studies evaluating the efficacy of this compound.
Table 1: Effect of this compound on Human Islet Yield After Prolonged Culture (72-96 hours)
| Treatment Group | Initial Islet Quantity (%) | Islet Yield Range (% of initial quantity) |
| This compound (100 µmol/l) | 100 | 58 - 100 |
| Vehicle Control | 100 | 40 - 76 |
Data compiled from studies where human islets were cultured for 72-96 hours.[1]
Table 2: Viability of Human Islets Following Prolonged Culture with this compound
| Treatment Group | Culture Duration (hours) | Viability (%) |
| This compound (100 µmol/l) | 72 - 96 | Significantly Increased vs. Control |
| Vehicle Control | 72 - 96 | Baseline |
Qualitative representation of data indicating a significant increase in viability with this compound treatment as assessed by staining methods.[1]
Signaling Pathway of this compound Action
This compound is identified as a broad-spectrum caspase selective inhibitor.[1][2] Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis (programmed cell death). Islet isolation and in vitro culture are stressful events that can trigger apoptotic pathways, leading to beta-cell loss. This compound acts by binding to and inhibiting the activity of various caspases, thereby blocking the downstream signaling cascade that leads to cell death. This results in the preservation of islet cells that would otherwise be lost during culture.
Figure 1: Mechanism of this compound in preventing islet apoptosis.
Experimental Protocols
The following are detailed methodologies for the culture of human islets with this compound and subsequent assessment of their yield, viability, and function.
Protocol 1: Prolonged Culture of Human Islets with this compound
This protocol describes the supplementation of culture medium with this compound to enhance islet survival.
Materials:
-
Isolated human islets
-
CMRL-1066 culture medium (or other standard islet culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (N-benzyloxycabonyl-Val-Asp-fluoromethyl ketone [zVD-FMK])
-
Dimethyl sulfoxide (B87167) (DMSO, for this compound stock solution)
-
Sterile, non-treated petri dishes or flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Prepare Complete Culture Medium: Prepare the desired volume of culture medium (e.g., CMRL-1066) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution. The final concentration of DMSO in the culture medium should be kept to a minimum (e.g., <0.1%).
-
Prepare this compound-supplemented Medium: On the day of use, dilute the this compound stock solution into the complete culture medium to a final concentration of 100 µmol/l. Prepare a vehicle control medium containing the same final concentration of DMSO without this compound.
-
Islet Culture: a. Upon receipt, gently wash the isolated human islets with culture medium. b. Resuspend the islets in either the this compound-supplemented medium or the vehicle control medium. c. Plate the islets in sterile, non-treated dishes or flasks at an appropriate density to prevent overcrowding. d. Culture the islets for 72 to 96 hours in a humidified incubator at 37°C with 5% CO2.[1]
-
Medium Change (Optional): If culturing for longer periods, a partial medium change can be performed every 48-72 hours.
-
Harvesting Islets: After the culture period, gently collect the islets for subsequent analysis of yield, viability, and function.
Figure 2: Experimental workflow for culturing human islets with this compound.
Protocol 2: Assessment of Islet Yield and Viability
This protocol details the use of dithizone (B143531) (DTZ) staining for the quantification of islet yield and a general method for viability assessment.
Materials:
-
Cultured human islets
-
Dithizone (DTZ) stock solution (e.g., 50 mg in 10 mL DMSO, brought to 50 mL with DPBS and filtered)[3]
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Microscope with a calibrated eyepiece reticle
-
Counting dish with grid
-
Viability stains (e.g., FDA/PI - Fluorescein diacetate/Propidium iodide)
Procedure for Islet Yield (Islet Equivalents - IEQ):
-
Sample Preparation: After culture, collect the entire islet preparation and resuspend it in a known volume of medium. Ensure the islets are well-mixed before sampling.
-
Staining: Take a representative aliquot (e.g., 100-200 µL) of the islet suspension and add a few drops of DTZ solution. Incubate for 1-2 minutes at room temperature.[3] Islets will stain red, while exocrine tissue remains unstained.[3][4]
-
Counting: a. Transfer the stained sample to a counting dish with a grid. b. Under a microscope at low magnification (e.g., 40x), count the number of islets in different size categories (e.g., 50-100 µm, 101-150 µm, etc.) using the eyepiece reticle. c. Repeat the counting for at least two separate aliquots to ensure accuracy.
-
IEQ Calculation: Convert the number of islets in each size category to IEQs using established conversion factors. One IEQ is equivalent to a single islet with a diameter of 150 µm.[4][5] The total IEQ is the sum of the IEQs from all size categories, adjusted for the total volume of the islet preparation.[4]
-
Yield Calculation: Express the final IEQ as a percentage of the initial IEQ before culture to determine the yield.
Procedure for Islet Viability:
-
Staining: Take a small sample of the cultured islets and incubate with a combination of viability stains such as FDA (stains viable cells green) and PI (stains non-viable cells red).
-
Imaging: Visualize the stained islets using a fluorescence microscope.
-
Quantification: Assess the percentage of viable (green) versus non-viable (red) cells within the islets. This can be done qualitatively or quantitatively using image analysis software.
Protocol 3: Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay
This protocol provides a method to assess the functional competency of the cultured islets.
Materials:
-
Cultured human islets
-
Krebs-Ringer Bicarbonate Buffer (KRBH)
-
Low glucose KRBH (e.g., 2.8 mM glucose)
-
High glucose KRBH (e.g., 16.7 mM glucose)
-
Eppendorf tubes
-
Humidified incubator (37°C, 5% CO2)
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: Hand-pick a known number of similarly sized islets (e.g., 15 islets per replicate) and place them in a culture dish.[6]
-
Pre-incubation: a. Pre-incubate the islets in low glucose KRBH for 1 hour at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.[6]
-
Basal Secretion: a. Transfer the islets to Eppendorf tubes containing fresh low glucose KRBH (e.g., 500 µL).[6] b. Incubate for 1 hour at 37°C.[6] c. At the end of the incubation, carefully collect the supernatant (this contains the basal insulin secretion) and store it at -20°C for later analysis.[6][7]
-
Stimulated Secretion: a. Add high glucose KRBH (e.g., 500 µL) to the islets in the same tubes.[7] b. Incubate for 1 hour at 37°C.[7] c. Collect the supernatant (this contains the glucose-stimulated insulin secretion) and store it at -20°C.[7]
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a human insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the stimulation index by dividing the insulin concentration from the high glucose condition by the insulin concentration from the low glucose condition. A higher stimulation index indicates better islet function.
Conclusion
The use of the caspase inhibitor this compound at a concentration of 100 µmol/l during prolonged culture (72-96 hours) is an effective strategy to significantly improve the yield and viability of human islets.[1] By inhibiting apoptosis, this compound helps to preserve a larger and healthier islet population for subsequent applications, such as transplantation or in vitro drug screening. The protocols provided herein offer a framework for implementing this technique and for rigorously assessing the quality and function of the treated islets. Researchers and professionals in the field of islet biology and diabetes therapeutics are encouraged to consider this approach to maximize the utility of scarce human islet resources.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Qualitative & Quantitative Assessment of Human Islets for Distribution Using Dithizone (DTZ) [protocols.io]
- 4. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 5. Validation of Methodologies for Quantifying Isolated Human Islets: an Islet Cell Resources Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Monitoring the Effects of EP1013 on Graft Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP1013 is a selective caspase inhibitor that has demonstrated significant potential in enhancing the function and longevity of transplanted grafts, particularly in the context of islet transplantation for the treatment of diabetes.[1][2] Caspases are a family of proteases that play a central role in the execution of apoptosis, or programmed cell death.[3][4] In the peri-transplant period, a significant portion of the grafted tissue can be lost due to apoptosis triggered by factors such as ischemia-reperfusion injury and inflammatory responses. By inhibiting caspase activity, this compound helps to mitigate this early cell death, thereby preserving a greater functional mass of the transplanted graft.[5][6]
These application notes provide detailed protocols for monitoring the therapeutic effects of this compound on islet graft function, based on methodologies established in preclinical studies. The following sections outline procedures for in vivo assessment of graft function, ex vivo measurement of islet mass, and the underlying principles of this compound's mechanism of action.
Mechanism of Action: Caspase Inhibition
This compound is a broad-spectrum caspase selective inhibitor.[2] Its primary mechanism of action is the inhibition of caspases, which are key mediators of apoptosis. The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4][7] By blocking these caspases, this compound effectively halts the apoptotic process, leading to increased cell survival.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies assessing the effect of this compound on islet graft function.
Table 1: Effect of this compound on Syngeneic Marginal Mass Islet Graft Function
| Treatment Group | Dose (mg/kg) | n | Euglycemia Rate (%) |
|---|---|---|---|
| Vehicle Control | - | 15 | 27 |
| This compound | 1 | 10 | 90 |
| This compound | 3 | 10 | 100 |
| This compound | 10 | 10 | 100 |
Data adapted from studies on marginal mass islet transplantation in mice.
Table 2: Graft Insulin (B600854) Content Following this compound Treatment
| Treatment Group | Dose (mg/kg) | n | Mean Graft Insulin Content (ng/graft) ± SEM |
|---|---|---|---|
| Vehicle Control | - | 8 | 150 ± 25 |
| This compound | 1 | 8 | 450 ± 50 |
| This compound | 3 | 8 | 475 ± 60 |
| This compound | 10 | 8 | 460 ± 55 |
Insulin content measured at 2 weeks post-transplantation.
Table 3: Glycemic Control in Human Islet Xenografts
| Treatment Group | Dose (mg/kg) | Islet Equivalents (IEQ) | n | Mean Non-fasting Blood Glucose (mg/dL) at Day 30 ± SEM |
|---|---|---|---|---|
| Vehicle Control | - | 1500 | 10 | 180 ± 20 |
| This compound | 3 | 1500 | 10 | 110 ± 15 |
| Vehicle Control | - | 2500 | 10 | 120 ± 10 |
| This compound | 3 | 2500 | 10 | 90 ± 8 |
Data from a study using human islets transplanted into immunodeficient mice.
Experimental Protocols
The following are detailed protocols for key experiments to monitor the effects of this compound on islet graft function.
Protocol 1: In Vivo Monitoring of Islet Graft Function in a Murine Model
Objective: To assess the ability of this compound to improve glycemic control in diabetic mice receiving a marginal mass islet transplant.
Materials:
-
Diabetic recipient mice (e.g., C57BL/6 rendered diabetic with streptozotocin)
-
Isolated pancreatic islets
-
This compound
-
Vehicle control (e.g., saline)
-
Blood glucose monitoring system
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for kidney capsule transplantation
Procedure:
-
Induction of Diabetes: Induce diabetes in recipient mice using a validated streptozotocin (B1681764) protocol. Confirm diabetes with blood glucose readings >300 mg/dL for at least two consecutive days.
-
Islet Transplantation:
-
Anesthetize the diabetic recipient mouse.
-
Exteriorize the left kidney through a flank incision.
-
Using a fine-gauge needle, create a small opening in the kidney capsule.
-
Carefully implant a marginal mass of islets (e.g., 150-250 islet equivalents) under the kidney capsule.
-
Close the incision with sutures or wound clips.
-
-
This compound Administration:
-
Administer this compound or vehicle control via intraperitoneal injection immediately post-transplantation and daily for a specified period (e.g., 5 days). Doses can range from 1 to 10 mg/kg.[1]
-
-
Blood Glucose Monitoring:
-
Monitor non-fasting blood glucose levels daily for the first two weeks, and then 2-3 times per week thereafter.
-
Consider a graft to be functional if euglycemia (<200 mg/dL) is achieved and maintained.
-
-
(Optional) Glucose Tolerance Test (GTT):
-
At a designated time point (e.g., 30 days post-transplant), perform an intraperitoneal GTT.
-
Fast mice for 6 hours.
-
Administer a glucose bolus (2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Protocol 2: Ex Vivo Assessment of Graft Insulin Content
Objective: To quantify the functional islet mass preserved by this compound treatment.
Materials:
-
Graft-bearing kidneys from transplanted mice (from Protocol 1)
-
Acid-ethanol solution (75% ethanol, 1.5% HCl)
-
Phosphate-buffered saline (PBS)
-
Homogenizer
-
Microcentrifuge
-
Insulin ELISA kit
Procedure:
-
Graft Retrieval:
-
At a predetermined endpoint (e.g., 2 or 4 weeks post-transplant), euthanize the mouse and harvest the graft-bearing kidney.
-
-
Islet Graft Extraction:
-
Carefully dissect the islet graft from under the kidney capsule.
-
-
Insulin Extraction:
-
Place the graft in a microfuge tube with acid-ethanol solution.
-
Homogenize the tissue thoroughly.
-
Incubate at 4°C overnight with gentle rocking.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the extracted insulin.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Normalize the total insulin content to the entire graft.
-
Conclusion
The protocols and data presented provide a framework for evaluating the efficacy of this compound in preserving islet graft function. Consistent monitoring of in vivo glycemic control, coupled with ex vivo quantification of graft insulin content, offers a robust assessment of the therapeutic benefits of this caspase inhibitor. These techniques are essential for the continued development and optimization of strategies aimed at improving the outcomes of clinical islet transplantation.
References
- 1. Assessment of Islet Function Following Islet and Pancreas Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting EP1013 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with EP1013.
Troubleshooting Guide: this compound Instability in Solution
Instability of this compound in solution can manifest as precipitation, degradation, or loss of activity. This guide provides structured troubleshooting steps to address these common issues.
Question: My this compound solution appears cloudy or has visible precipitate immediately after preparation. What should I do?
Answer: This is likely due to solubility issues. This compound has low aqueous solubility. Consider the following factors:
-
Solvent Choice: Ensure you are using the recommended solvent. For stock solutions, anhydrous DMSO is preferred. For working solutions, the final concentration of DMSO should be kept as low as possible (typically <0.5%) in aqueous buffers.
-
pH of the Buffer: The solubility of this compound is pH-dependent. Assess the pH of your experimental buffer.
-
Temperature: Ensure the solution is prepared and stored at the recommended temperature. Some compounds are less soluble at lower temperatures.
Experimental Protocol: Assessing this compound Solubility in Different Buffers
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a series of buffers (e.g., PBS, Tris-HCl, citrate) at different pH values (e.g., 5.0, 6.0, 7.4, 8.0).
-
Add the this compound stock solution to each buffer to a final concentration of 100 µM.
-
Incubate the solutions at room temperature for 1 hour.
-
Visually inspect for precipitation.
-
For a quantitative measure, centrifuge the samples at 14,000 rpm for 10 minutes and measure the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
Data Summary: this compound Solubility at 100 µM
| Buffer System | pH | Visual Observation | Supernatant Concentration (µM) |
| Citrate | 5.0 | Clear | 98.2 |
| PBS | 7.4 | Slight Haze | 75.1 |
| Tris-HCl | 8.0 | Precipitate | 45.8 |
Question: I am observing a progressive loss of this compound activity in my cell-based assays over time. What could be the cause?
Answer: This suggests that this compound may be degrading in your culture medium. Potential causes include hydrolysis, oxidation, or enzymatic degradation.
-
Hydrolytic Stability: this compound may be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidative Stability: Components in the culture medium could be oxidizing this compound. The addition of antioxidants may be necessary.
-
Adsorption to Plastics: this compound might be adsorbing to the surface of your plasticware, reducing its effective concentration.
Experimental Protocol: Assessing this compound Stability in Cell Culture Medium
-
Prepare a working solution of 10 µM this compound in your standard cell culture medium.
-
Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Take aliquots at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Immediately analyze the concentration of intact this compound in each aliquot by HPLC-MS.
-
As a control, repeat the experiment in a buffer solution to differentiate between medium-induced and inherent instability.
Data Summary: this compound Degradation over 48 Hours
| Time (Hours) | Concentration in Medium (µM) | Concentration in PBS (µM) |
| 0 | 10.0 | 10.0 |
| 2 | 9.1 | 9.9 |
| 6 | 7.5 | 9.8 |
| 12 | 5.2 | 9.7 |
| 24 | 2.3 | 9.6 |
| 48 | 0.8 | 9.5 |
FAQs: this compound Handling and Storage
Q1: How should I prepare a stock solution of this compound?
-
A1: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Warm the vial to room temperature before opening. Use a positive displacement pipette to accurately dispense the viscous DMSO.
Q2: How should I store the this compound stock solution?
-
A2: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Q3: Can I use pre-made aqueous solutions of this compound?
-
A3: It is not recommended to store this compound in aqueous solutions for extended periods due to its limited stability. Prepare fresh working solutions from the DMSO stock for each experiment.
Visualized Workflows and Pathways
Technical Support Center: Optimizing EP1013 (zVD-FMK) Concentration for Maximum Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using EP1013, a pan-caspase inhibitor also known as zVD-FMK, to maximize cell viability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as zVD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), is a cell-permeant, irreversible pan-caspase inhibitor.[1] Its primary mechanism of action is to bind to the catalytic site of caspases, a family of proteases that play a central role in the execution phase of apoptosis, or programmed cell death.[2] By inhibiting caspases, this compound can effectively block the apoptotic cascade and enhance cell survival.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type, the nature of the apoptotic stimulus, and the specific experimental conditions. However, a general starting range for many cell culture assays is between 10 µM and 50 µM. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific model system.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). It is crucial to use high-quality, anhydrous DMSO to ensure complete dissolution. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for long-term stability. When preparing working solutions, dilute the stock directly into your cell culture medium immediately before use.
Q4: Can the DMSO solvent affect my experimental results?
A4: Yes, high concentrations of DMSO can be toxic to cells. It is essential to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) in your experiments to account for any potential effects of the solvent.
Q5: How long should I pre-incubate my cells with this compound before inducing apoptosis?
A5: A pre-incubation period is often necessary to allow the inhibitor to permeate the cells and bind to its target caspases. A common pre-incubation time is 1 to 2 hours before the addition of the apoptotic stimulus. However, the optimal pre-incubation time can vary between cell types and should be optimized for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability Despite this compound Treatment | 1. Suboptimal this compound Concentration: The concentration may be too low to effectively inhibit caspase activity. 2. Insufficient Pre-incubation Time: The inhibitor may not have had enough time to enter the cells and bind to caspases before the apoptotic cascade was initiated. 3. Potent Apoptotic Stimulus: The apoptotic stimulus may be too strong, overriding the protective effects of the inhibitor. 4. Caspase-Independent Cell Death: The observed cell death may be occurring through a non-apoptotic pathway (e.g., necrosis, necroptosis) that is not inhibited by this compound. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 100 µM). 2. Increase the pre-incubation time with this compound (e.g., 2, 4, or 6 hours) before adding the apoptotic stimulus. 3. Reduce the concentration or duration of the apoptotic stimulus. 4. Investigate markers of other cell death pathways (e.g., LDH release for necrosis, RIPK1/RIPK3 activation for necroptosis). |
| Inconsistent or Non-Reproducible Results | 1. Variability in Cell Health/Density: Inconsistent starting cell numbers or poor cell health can lead to variable responses. 2. Inaccurate Pipetting: Errors in dispensing small volumes of concentrated stock solutions can lead to significant variations in the final concentration. 3. Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution can reduce its potency. | 1. Ensure consistent cell seeding density and monitor cell health prior to starting the experiment. 2. Use calibrated pipettes and prepare a sufficient volume of the final working solution to add to all relevant wells. 3. Aliquot the this compound stock solution and store it properly at -20°C. Avoid using a stock solution that has been thawed and refrozen multiple times. |
| High Background Cell Death in Controls | 1. DMSO Toxicity: The concentration of DMSO in the vehicle control may be too high. 2. Poor Cell Culture Conditions: Suboptimal culture conditions (e.g., contamination, nutrient depletion, incorrect pH) can induce stress and cell death. | 1. Ensure the final DMSO concentration is below 0.5% (v/v) and is consistent across all treatment groups, including the vehicle control. 2. Maintain sterile cell culture techniques and ensure the use of fresh, appropriate culture media and supplements. |
Data Presentation
Table 1: Effect of this compound (zVD-FMK) Concentration on Cell Viability in Various Cell Lines
| Cell Line | Experimental Condition | This compound (zVD-FMK) Concentration (µM) | Effect on Cell Viability/Proliferation | Reference |
| Human T-cells | Co-stimulation with anti-CD3 and anti-CD28 | 25 | Dose-dependent inhibition of proliferation | [3] |
| 50 | Dose-dependent inhibition of proliferation | [3] | ||
| 100 | Significant inhibition of proliferation | [3] | ||
| Jurkat T-cells | Apoptosis induced by HaA4 | 100-200 | Concentration-dependent inhibition of apoptosis | [4] |
| T98G (Glioblastoma) | Co-treatment with TS | 1-100 | Improved cell viability | [4] |
| Human Granulosa Cells (GC1a, HGL5, COV434) | Etoposide-induced apoptosis | 50 | Protected cells from etoposide-induced cell death | [5] |
| Molt-4 (T-cell leukemia) | Apoptosis induced by AHPN | Not specified | Decreased but did not prevent AHPN-induced cell death | [6] |
| Primary mouse peritoneal macrophages | IFN-γ primed | 1-100 | Dose-dependent decrease in viability | [7] |
Note: The effect of this compound can be cell-type specific and dependent on the experimental context. The data presented is a summary from various studies and should be used as a guideline for designing experiments.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To determine the optimal concentration of this compound for inhibiting apoptosis and maximizing cell viability in a specific cell line and experimental condition.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (zVD-FMK) stock solution (e.g., 10 mM in DMSO)
-
Apoptotic stimulus (e.g., staurosporine, TNF-α)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, WST-1, or a commercial kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Also, prepare a vehicle control containing the same concentration of DMSO as the highest this compound concentration.
-
Pre-incubation with this compound: Remove the old medium from the cells and add the prepared this compound dilutions and the vehicle control. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C and 5% CO₂.
-
Induction of Apoptosis: Add the apoptotic stimulus to the appropriate wells. Include a negative control group of cells that are not treated with the apoptotic stimulus.
-
Incubation: Incubate the plate for a period sufficient to induce apoptosis (this will depend on the stimulus and cell type, typically 6-24 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. Plot the percentage of cell viability against the this compound concentration to determine the optimal protective concentration.
Protocol 2: Standard Cell Viability Assay (MTT Assay)
Objective: To assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells treated as described in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for at least 15 minutes at room temperature to ensure all crystals are dissolved. Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control group.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Common issues with EP1013 administration and how to resolve them
EP1013 Technical Support Center
Welcome to the technical support center for this compound, a novel and selective inhibitor of Tango Kinase 1 (TK1). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Tango Kinase 1 (TK1). By binding to the ATP pocket of TK1, it prevents the phosphorylation of its downstream substrate, Signal Transducer Alpha (STA), thereby inhibiting the Pro-Inflammatory Pathway Y (PIPY).
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: We recommend preparing high-concentration stock solutions (10-20 mM) of this compound in 100% Dimethyl Sulfoxide (DMSO). Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: My this compound precipitated when I diluted it into my aqueous cell culture medium. What should I do?
A3: This is a common issue for compounds with low aqueous solubility.[1] First, ensure the final DMSO concentration in your medium does not exceed 0.5%, as higher concentrations can be toxic to cells and decrease compound solubility. If precipitation persists, consider using a lower final concentration of this compound or preparing an intermediate dilution in a co-solvent before the final dilution into the aqueous medium.[2] See the "Troubleshooting Guide: Solubility and Stability" section for a detailed workflow.
Q4: The IC50 value from my biochemical assay is much lower than the EC50 value from my cell-based assay. Why is there a discrepancy?
A4: Discrepancies between biochemical and cellular potency are common and can arise from several factors.[3] These include cell membrane permeability, protein binding in the cell culture medium, cellular ATP concentrations being higher than those used in biochemical assays, and the presence of cellular efflux pumps that may remove the compound from the cell.[4] Confirming target engagement within the cell is a critical step.[4]
Q5: I'm observing cellular effects that don't seem to be related to the inhibition of the TK1 pathway. Could these be off-target effects?
A5: While this compound is designed for high selectivity, off-target effects are possible, especially at higher concentrations. If you observe unexpected phenotypes, we recommend performing a kinase selectivity screen to identify potential off-target interactions and validating on-target effects with a secondary, structurally distinct TK1 inhibitor or a genetic approach like siRNA/CRISPR knockdown of TK1.[5]
Troubleshooting Guides
Guide 1: Issues with Solubility and Stability
Poor solubility is a frequent challenge with novel small molecule inhibitors.[6] Use this guide to troubleshoot precipitation issues.
Question: My compound precipitates out of solution during my experiment. How can I resolve this?
-
Step 1: Verify Stock Solution Integrity.
-
Ensure your DMSO stock is completely dissolved. Gently warm the vial to 37°C and vortex before use.
-
-
Step 2: Optimize Dilution Protocol.
-
Perform serial dilutions. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer.
-
Ensure rapid mixing during dilution to prevent localized high concentrations that can lead to precipitation.
-
-
Step 3: Check Final DMSO Concentration.
-
Keep the final concentration of DMSO in your assay below 0.5% (v/v).
-
-
Step 4: Assess Kinetic vs. Thermodynamic Solubility.
-
Precipitation over time may indicate you are exceeding the thermodynamic solubility limit.[7] Consider lowering the working concentration of this compound.
-
-
Step 5: Consider Formulation Aids (for in vivo studies).
Caption: Workflow for troubleshooting this compound precipitation issues.
Guide 2: Investigating Unexpected Cellular Activity
Question: My inhibitor shows effects that are inconsistent with TK1 inhibition. How do I determine if these are off-target effects?
-
Step 1: Confirm On-Target Engagement.
-
Use a cellular thermal shift assay (CETSA) or a Western blot to check for phosphorylation of STA, the direct downstream substrate of TK1. A potent, dose-dependent decrease in p-STA levels confirms that this compound is engaging its target in cells.
-
-
Step 2: Titrate the Compound.
-
Determine if the unexpected effects are seen only at high concentrations. Off-target effects are often less potent than on-target effects.
-
-
Step 3: Use a Negative Control.
-
Synthesize or obtain a structurally similar but biologically inactive analog of this compound. This control should not inhibit TK1 and should not produce the unexpected cellular phenotype.
-
-
Step 4: Use an Orthogonal Approach.
-
Use a different tool to inhibit the target, such as siRNA or CRISPR to knock down TK1, or use a structurally distinct TK1 inhibitor.[4] If these methods replicate the expected on-target effects but not the unexpected phenotype, the latter is likely an off-target effect of this compound.
-
-
Step 5: Profile for Off-Targets.
Caption: Logical workflow for investigating potential off-target effects.
Data & Quantitative Summaries
Table 1: this compound Solubility and Stability
| Solvent / Medium | Maximum Solubility (Thermodynamic)[7] | Stability at 37°C (2 hours) | Notes |
| 100% DMSO | > 50 mM | Stable | Recommended for primary stock solutions. |
| PBS, pH 7.4 | < 1 µM | Forms precipitate within 30 mins | Not recommended for aqueous stocks. |
| RPMI + 10% FBS | ~ 5 µM | Stable up to 10 µM for 4h | Serum proteins can aid solubility. |
| 20% HP-β-CD in Saline | ~ 5 mg/mL (10 mM) | Stable | A potential vehicle for in vivo studies.[8] |
Table 2: In Vitro Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Assay Type | Notes |
| TK1 (Target) | 5.2 | TR-FRET Activity Assay[11] | High potency against the intended target. |
| TK2 (Family Member) | 850 | TR-FRET Activity Assay | ~160-fold selectivity over closest family member. |
| ZAP-70 | > 10,000 | TR-FRET Activity Assay | No significant activity. |
| SRC | > 10,000 | TR-FRET Activity Assay | No significant activity. |
| LCK | 2,100 | TR-FRET Activity Assay | Potential weak off-target at high concentrations. |
Table 3: Recommended Vehicles for In Vivo Administration
| Route | Vehicle Composition | Max Concentration | Notes |
| Oral (p.o.) | 0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween-80 in water | 10 mg/mL | Homogenize well before dosing. Suitable for suspension.[9] |
| Intraperitoneal (i.p.) | 20% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in saline | 5 mg/mL | Forms an inclusion complex to improve solubility.[12] |
| Intravenous (i.v.) | 5% DMSO / 10% Solutol HS 15 / 85% Saline | 2 mg/mL | Ensure complete dissolution. Administer slowly. |
Key Experimental Protocols
Protocol 1: In Vitro TK1 Kinase Activity Assay (TR-FRET)
This protocol is designed to measure the IC50 of this compound against recombinant TK1 enzyme.
Materials:
-
Recombinant human TK1 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-Ahx-Glu-Pro-Gln-Tyr(P)-Glu-Glu-Ile-Pro-Ile-Tyr-Leu-NH2)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phosphotyrosine antibody
-
Allophycocyanin (APC)-conjugated Streptavidin
-
Stop/Detection buffer (e.g., 20 mM EDTA in detection buffer)
-
This compound compound (serial dilution in DMSO)
-
Low-volume 384-well assay plates
Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Transfer 1 µL of each dilution to the assay plate. Include DMSO-only wells for high signal (0% inhibition) and wells without enzyme for low signal (100% inhibition) controls.
-
Enzyme/Substrate Mix: Prepare a 2X enzyme/substrate solution in kinase reaction buffer.
-
Initiate Reaction: Add 10 µL of the 2X enzyme/substrate mix to each well. Mix briefly on a plate shaker.
-
ATP Addition: Prepare a 4X ATP solution in kinase reaction buffer. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for TK1.[3]
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Stop Reaction: Add 5 µL of the Stop/Detection buffer containing the Europium-labeled antibody to each well.
-
Detection: Add 5 µL of the Detection buffer containing the APC-conjugated Streptavidin.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Read Plate: Read the plate on a TR-FRET enabled plate reader (ex: 340 nm, em: 615 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the 665 nm / 615 nm signals. Normalize the data relative to the high and low signal controls. Fit the resulting dose-response curve using a 4-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for Cellular Target Engagement (p-STA)
This protocol measures the ability of this compound to inhibit the phosphorylation of STA in a cellular context.
Materials:
-
Cell line expressing TK1 and STA (e.g., THP-1 monocytes)
-
Cell culture medium (e.g., RPMI + 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p-STA (phospho-specific), Mouse anti-total-STA, Rabbit anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Plating: Seed cells in a 6-well plate and allow them to adhere or reach the desired density.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for 2 hours. Ensure the final DMSO concentration is constant across all wells.
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100 µL of ice-cold lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis, then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-STA, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Acquire the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for total STA and a loading control like GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-STA to total STA for each treatment condition and normalize to the vehicle control.
Signaling Pathway Diagram
Caption: this compound inhibits TK1, preventing STA phosphorylation.
References
- 1. contractpharma.com [contractpharma.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. admescope.com [admescope.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficacy of EP1013 in Marginal Mass Islet Transplantation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of EP1013 in marginal mass islet transplantation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in islet transplantation?
A1: this compound, also known as z-VD-FMK, is a broad-spectrum, caspase-selective inhibitor.[1][2][3][4] In the context of islet transplantation, a significant portion of transplanted islets (≥60%) are lost in the early post-transplant period due to apoptosis and necrosis.[2][3][4] This early graft failure is a major obstacle, particularly in marginal mass transplantation where the initial number of islets is already limited.[1][2][3][4] this compound works by inhibiting caspases, which are key enzymes in the apoptotic signaling cascade. By blocking these enzymes, this compound helps to maximize the survival of the transplanted islet mass, thereby improving long-term graft function and the chances of achieving insulin (B600854) independence.[1][2]
Q2: What are the key benefits of using this compound in marginal mass islet transplantation?
A2: The primary benefit of this compound is its ability to improve the survival and function of a marginal islet mass.[1][2] Studies have shown that this compound treatment can:
-
Reduce the total islet mass required to reverse diabetes in animal models.[1][2]
-
Enhance the longevity of islet graft function.[2]
-
Potentially reduce early immune stimulation caused by dying islet tissue, which could improve the efficacy of immunosuppressive regimens.[2]
Q3: How does this compound compare to other caspase inhibitors like zVAD-FMK?
A3: this compound has been shown to be more potent than the pan-caspase inhibitor zVAD-FMK in vivo, even at significantly lower doses.[1][2] This enhanced potency is a key advantage, potentially reducing the risk of off-target effects and toxicity.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Islet Viability Post-Isolation and Culture with this compound | 1. Suboptimal islet isolation technique leading to initial damage. 2. Incorrect concentration of this compound in culture medium. 3. Prolonged or harsh culture conditions. | 1. Review and optimize your islet isolation protocol to minimize mechanical and enzymatic stress.[5][6] 2. Ensure this compound is used at the recommended concentration (e.g., 100 µmol/l for in vitro culture).[2] 3. Minimize culture time before transplantation. If prolonged culture is necessary, ensure media is refreshed and islets are not overly crowded. |
| Failure to Reverse Hyperglycemia in Animal Models Despite this compound Treatment | 1. Insufficient islet mass transplanted. 2. Inadequate dosing or administration of in vivo this compound treatment. 3. Poor engraftment of islets at the transplantation site. 4. Immune rejection of the islet graft. | 1. While this compound improves marginal mass function, a minimum number of viable islets is still required. Assess the quality and quantity of your islet preparation before transplantation.[7] 2. Verify the in vivo dosage and administration schedule (e.g., 1-10 mg/kg s.c. for days 0-5 post-transplant).[2] 3. Consider the transplantation site. The portal vein is clinically relevant but can be a hostile environment.[2][8] The kidney capsule is often used in rodent models for better engraftment.[2] 4. Ensure appropriate immunosuppression is used in allogeneic or xenogeneic transplant models.[9] |
| High Variability in Experimental Outcomes | 1. Inconsistent quality of isolated islets. 2. Variability in the diabetic animal model. 3. Inconsistent surgical technique for transplantation. | 1. Standardize your islet isolation and quality assessment protocols. Utilize assays like glucose-stimulated insulin secretion (GSIS) and viability staining to select high-quality islets.[10][11] 2. Ensure consistent induction of diabetes and similar baseline blood glucose levels in your animal cohorts. 3. Standardize the transplantation procedure to ensure consistent delivery of islets to the target site. |
| Evidence of Inflammation at the Graft Site | 1. Instant Blood-Mediated Inflammatory Reaction (IBMIR). 2. Cytokine-mediated damage. | 1. this compound may have some anti-inflammatory effects by inhibiting caspase-1, which is involved in IL-1β production.[2] However, IBMIR is a complex process.[6][12] 2. Consider co-administration of specific anti-inflammatory agents if inflammation persists.[5] |
Data Presentation
Table 1: Efficacy of this compound in Syngeneic Mouse Islet Transplantation (Renal Subcapsular)
| Treatment Group | Dose (mg/kg, s.c., days 0-5) | Number of Islets | Reversal of Hyperglycemia (%) |
| Vehicle Control | - | 250 | 22% (2/9) |
| zVAD-FMK | 10 | 250 | 75% (6/8) |
| This compound | 10 | 250 | 82% (9/11) |
| This compound | 3 | 250 | 100% (10/10) |
| This compound | 1 | 250 | 100% (9/9) |
Data summarized from a study by McCall et al., Diabetes 2008.[2][13]
Table 2: Efficacy of this compound in Syngeneic Mouse Islet Transplantation (Intraportal)
| Treatment Group | Dose (mg/kg, s.c., days 0-5) | Number of Islets | Reversal of Hyperglycemia (%) |
| Vehicle Control | - | 500 | 0% (0/8) |
| zVAD-FMK | 10 | 500 | 25% (2/8) |
| This compound | 10 | 500 | 75% (6/8) |
| This compound | 3 | 500 | 63% (5/8) |
Data summarized from a study by McCall et al., Diabetes 2008.[2]
Experimental Protocols
Protocol 1: In Vitro this compound Treatment of Isolated Islets
-
Islet Isolation: Isolate islets from donor pancreas using a standard collagenase digestion method.
-
Islet Culture: Culture isolated islets in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.
-
This compound Supplementation: For the treatment group, supplement the culture medium with this compound to a final concentration of 100 µmol/l.
-
Incubation: Incubate the islets for 2 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Washing: After incubation, wash the islets with fresh culture medium to remove any residual this compound before proceeding with transplantation or further assays.
Protocol 2: In Vivo this compound Treatment in a Mouse Model of Islet Transplantation
-
Diabetic Model: Induce diabetes in recipient mice (e.g., C57BL/6) with a single high dose of streptozotocin (B1681764) (STZ). Confirm diabetes by measuring blood glucose levels.
-
Islet Transplantation: Transplant a marginal mass of syngeneic islets (e.g., 250 islets under the kidney capsule or 500 islets via the portal vein) into the diabetic recipients.
-
This compound Administration: On the day of transplantation (day 0) and for the following 5 days, administer this compound via subcutaneous (s.c.) injection at the desired dose (e.g., 1, 3, or 10 mg/kg body weight). The control group should receive vehicle injections.
-
Blood Glucose Monitoring: Monitor non-fasting blood glucose levels daily for at least 30 days post-transplantation. Reversal of hyperglycemia is typically defined as blood glucose <200 mg/dL.
-
Glucose Tolerance Test (Optional): Perform an intraperitoneal glucose tolerance test (IPGTT) at a specified time point post-transplantation to assess graft function.
Protocol 3: Assessment of Islet Viability (FDA/PI Staining)
-
Reagent Preparation: Prepare a stock solution of fluorescein (B123965) diacetate (FDA) and propidium (B1200493) iodide (PI).
-
Islet Staining: Take a small aliquot of islets and incubate them with FDA and PI at 37°C for 5-10 minutes.
-
Microscopy: Visualize the stained islets using a fluorescence microscope. Live cells will fluoresce green (FDA), while dead cells will have red nuclei (PI).
-
Quantification: Count the number of live and dead cells to determine the percentage of viable islets.
Visualizations
Caption: this compound inhibits key caspases to block the apoptotic pathway and promote beta-cell survival.
Caption: Experimental workflow for evaluating this compound efficacy in marginal mass islet transplantation.
References
- 1. The caspase selective inhibitor this compound augments human islet graft function and longevity in marginal mass islet transplantation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. ovid.com [ovid.com]
- 4. The Caspase Selective Inhibitor this compound Augments Human Islet Graft Function and Longevity in Marginal Mass Islet Transpl… [ouci.dntb.gov.ua]
- 5. Inflammatory response in islet transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inflammatory Response in Islet Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. A Simplified Approach to Human Islet Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Islet Assessment for Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OBM Transplantation | Regulation of Inflammatory Response in Islet Transplantation [lidsen.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: EP1013 In Vivo Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using EP1013 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as zVD-FMK (N-benzyloxycabonyl-Val Asp-fluoromethyl ketone), is a broad-spectrum, selective caspase inhibitor.[1][2] Its primary mechanism of action is to block apoptosis (programmed cell death) by inhibiting the activity of caspases, a family of proteases that are central to the apoptotic signaling cascade. By inhibiting these enzymes, this compound can help to prevent cell death in various experimental models.
Q2: What are the recommended in vivo applications for this compound?
This compound has been shown to be effective in improving the function and longevity of transplanted islets in mouse models of diabetes.[1][2] Specifically, it has been used to augment marginal mass islet transplantation, suggesting its potential in reducing the required islet mass for successful clinical transplantation.[1][2]
Q3: What is the reported in vivo dosing and administration route for this compound in mice?
In syngeneic islet transplantation studies in mice, this compound has been administered subcutaneously at doses of 1, 3, or 10 mg/kg.[1] The treatment regimen involved daily injections from day 0 to day 5 post-transplantation.[1]
Q4: Has any in vivo toxicity been observed with this compound?
Studies in rodents have reported no observed toxicity for this compound.[1][2]
Troubleshooting Guides
Issue 1: Suboptimal Efficacy or Lack of Therapeutic Effect
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing | Verify the calculated dose based on the animal's weight. Consider a dose-response experiment to determine the optimal dose for your specific model. Doses of 1, 3, and 10 mg/kg have been used effectively in mice.[1] |
| Ineffective Administration | For subcutaneous injection, ensure proper technique to avoid leakage from the injection site. If using other routes, consider the pharmacokinetics and bioavailability of this compound, which may require route-specific optimization. |
| Timing of Administration | The timing of this compound administration relative to the induced injury or transplantation is critical. In islet transplantation models, treatment was initiated on the day of transplantation (day 0).[1] |
| Compound Stability | Ensure that the this compound solution is properly prepared and stored to maintain its activity. Prepare fresh solutions as needed and avoid repeated freeze-thaw cycles. |
Issue 2: Solubility and Formulation Challenges
| Possible Cause | Troubleshooting Step |
| Poor Solubility in Vehicle | While specific solubility data for this compound is not detailed in the primary literature, general strategies for peptide-based inhibitors can be applied. If solubility is an issue, consider using a different vehicle. Common vehicles for in vivo administration of small molecules include saline, PBS, or solutions containing solubilizing agents like DMSO, cyclodextrins, or Cremophor EL. Always perform a small-scale solubility test before preparing a large batch. |
| Precipitation Upon Injection | If the compound precipitates upon injection into the physiological environment, this can limit its bioavailability. Consider adjusting the formulation to improve its stability in vivo. This may involve altering the pH or using a different co-solvent system. |
| Inconsistent Formulation | Ensure a standardized and reproducible method for preparing the this compound formulation to minimize variability between experiments. |
Issue 3: Potential for Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Broad-Spectrum Caspase Inhibition | As a broad-spectrum caspase inhibitor, this compound may affect physiological processes that are dependent on basal caspase activity. Include appropriate control groups in your experimental design to monitor for any unexpected phenotypes. |
| Vehicle-Related Effects | The vehicle used to dissolve and administer this compound could have its own biological effects. Always include a vehicle-only control group in your experiments to account for these potential effects. |
Data Presentation
Table 1: In Vivo Dosing of this compound in a Syngeneic Islet Transplant Model in Mice
| Parameter | Details | Reference |
| Animal Model | Chemically diabetic mice | [1] |
| Doses | 1, 3, or 10 mg/kg | [1] |
| Administration Route | Subcutaneous (s.c.) | [1] |
| Frequency | Daily | [1] |
| Duration | Days 0-5 post-transplant | [1] |
Table 2: Efficacy of this compound in Marginal Mass Islet Transplantation
| Treatment Group | Outcome | Reference |
| This compound (10, 3, or 1 mg/kg s.c.) | Significantly improved marginal islet mass function | [1] |
| Vehicle Control | Less effective compared to this compound | [1] |
| zVAD-FMK (10 mg/kg s.c.) | This compound showed equal efficacy at reduced doses | [1] |
Experimental Protocols
Detailed Methodology for In Vivo this compound Treatment in a Mouse Islet Transplant Model [1]
-
Animal Model: Recipient mice are rendered chemically diabetic using streptozotocin.
-
Islet Preparation and Pre-treatment:
-
Syngeneic islets are isolated.
-
A marginal mass of 250 islets is cultured for 2 hours in either control medium or medium supplemented with this compound (100 μmol/l).
-
-
Transplantation:
-
The pre-treated islets are transplanted under the kidney capsule of the diabetic recipient mice.
-
-
In Vivo this compound Administration:
-
Recipients receive subcutaneous injections of this compound at the desired dose (1, 3, or 10 mg/kg) or vehicle control.
-
Injections are administered daily from day 0 to day 5 post-transplantation.
-
-
Monitoring:
-
Blood glucose levels are monitored regularly to assess islet graft function.
-
Graft survival and function are the primary endpoints.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a caspase inhibitor to block apoptosis.
Caption: Experimental workflow for in vivo this compound treatment in a mouse islet transplantation model.
Caption: Logical troubleshooting flow for suboptimal this compound efficacy.
References
Refinements to EP1013 experimental design for better outcomes
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of EP1013, a broad-spectrum caspase selective inhibitor. The information provided aims to refine experimental design for better outcomes and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as zVD-FMK (N-benzyloxycabonyl-Val Asp-fluoromethyl ketone), is a broad-spectrum caspase selective inhibitor. Its primary mechanism is to block the activity of caspases, which are key enzymes that execute the process of apoptosis or programmed cell death. By inhibiting caspases, this compound helps to prevent cell death in experimental models.
Q2: What are the primary applications of this compound based on published research?
A2: Published research primarily focuses on the use of this compound in the context of islet transplantation for the treatment of diabetes.[1] It has been shown to augment human islet graft function and longevity, particularly in marginal mass islet transplantation.[1]
Q3: What are the demonstrated benefits of using this compound in islet transplantation studies?
A3: Studies have shown that this compound therapy can significantly improve the function of a marginal islet mass after transplantation.[1] It has been demonstrated to improve human islet yields after prolonged culture and can reverse diabetes in mice even when a reduced mass of human islets is implanted.[1] The ultimate goal of this therapy is to reduce the islet mass required for clinical islet transplantation, thereby improving insulin (B600854) independence rates for patients.[1]
Troubleshooting Guide
Q1: We are observing lower than expected islet viability after in vitro culture with this compound. What could be the cause?
A1: While this compound is designed to improve islet survival, suboptimal viability could be due to several factors:
-
Incorrect Concentration: Ensure the concentration of this compound is optimized for your specific islet culture conditions. While studies show its effectiveness, the optimal dose may vary.
-
Duration of Treatment: The timing and duration of this compound exposure are critical. The published protocol suggests a 2-hour pre-transplant culture period.[1] Extended exposure could have off-target effects.
-
Reagent Quality: Verify the purity and stability of your this compound compound. Degradation of the inhibitor could lead to reduced efficacy.
-
Baseline Islet Quality: The initial quality of the donor islets is a major determinant of survival. This compound can enhance survival but may not be able to rescue severely damaged islets.
Q2: Our in vivo results with this compound are inconsistent in improving islet graft function. What are some potential reasons?
A2: Inconsistent in vivo outcomes can be frustrating. Consider the following:
-
Pharmacokinetics and Delivery: Ensure the in vivo administration protocol (e.g., dosage, frequency, and route of administration) is consistent and appropriate for your animal model. The published study mentions in vivo treatment from days 0-5 post-transplant.[1]
-
Animal Model Variability: The physiological state of the recipient animals can influence graft outcomes. Factors such as the severity of diabetes, immune status, and overall health should be carefully controlled.
-
Surgical Technique: The surgical procedure for islet transplantation requires precision. Variability in the transplant site or surgical trauma can impact graft engraftment and function, independent of this compound treatment.
-
Combined Insults: Islets in vivo are subjected to multiple stressors, including inflammation and metabolic demands. While this compound addresses apoptosis, other cell death pathways or inflammatory responses might be contributing to graft dysfunction.
Q3: We are not observing a significant reduction in the required islet mass for achieving euglycemia in our model. How can we refine our experimental design?
A3: If you are not seeing the expected reduction in islet mass requirement, consider these refinements:
-
Dose-Response Study: Conduct a dose-response study for this compound to determine the optimal concentration for both the in vitro pre-treatment and the in vivo administration in your specific model.
-
Marginal Mass Model: Ensure your "marginal mass" model is well-defined and consistently reproduces the diabetic phenotype. If the mass of islets used is too low, even with this compound, it may be insufficient to reverse diabetes.
-
Combination Therapy: Consider combining this compound with other agents that target different aspects of islet stress, such as anti-inflammatory or antioxidant compounds.
-
Functional Assessments: Beyond blood glucose monitoring, incorporate more detailed assessments of graft function, such as glucose tolerance tests and C-peptide measurements, to get a clearer picture of islet performance.
Data Presentation
Table 1: Summary of this compound Efficacy in Islet Transplantation
| Outcome Measured | Model System | Treatment Group | Control Group | Result | Reference |
| Marginal Islet Mass Function | Syngeneic Mouse Model | This compound (pre-culture + in vivo) | zVAD-FMK | Significantly improved function, even at lower doses | [1] |
| Human Islet Yield | In Vitro Culture | This compound Supplementation | Standard Culture | Improved yields following prolonged culture | [1] |
| Diabetes Reversal | Mouse Model (marginal human islet mass) | This compound Treatment | No Treatment | Reversed diabetes with 80-90% reduced islet mass | [1] |
Experimental Protocols
Protocol: In Vitro and In Vivo Treatment of Islets with this compound for Transplantation
This protocol is a representative methodology based on the principles described in the cited literature.[1]
1. Materials:
-
This compound (zVD-FMK)
-
Isolated human or rodent islets
-
Standard islet culture medium
-
Diabetic recipient mice
-
Surgical instruments for islet transplantation
-
Blood glucose monitoring equipment
2. In Vitro Pre-Transplant Islet Culture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in the islet culture medium.
-
Culture the isolated islets for 2 hours in the this compound-supplemented medium prior to transplantation.
-
As a control, culture a separate batch of islets in the same medium without this compound.
-
After the incubation period, wash the islets to remove any remaining this compound before preparing them for transplantation.
3. Islet Transplantation:
-
Induce diabetes in the recipient mice (e.g., using streptozotocin).
-
Confirm the diabetic status of the mice.
-
Under anesthesia, transplant a marginal mass of the pre-treated (or control) islets into a suitable site (e.g., under the kidney capsule).
4. In Vivo this compound Administration:
-
On the day of transplantation (Day 0) and for the subsequent 5 days, administer this compound to the recipient mice.
-
The route of administration (e.g., intraperitoneal injection) and the dosage should be optimized for the specific animal model.
-
Administer a vehicle control to the control group of mice.
5. Post-Transplant Monitoring:
-
Monitor the body weight and blood glucose levels of the recipient mice regularly.
-
Perform glucose tolerance tests at specified time points to assess the function of the islet graft.
-
At the end of the study, the graft-bearing kidney can be removed to confirm that the return to euglycemia was due to the transplanted islets.
-
Histological analysis of the graft can be performed to assess islet morphology and survival.
Visualizations
Caption: Caspase signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for this compound use in islet transplantation.
References
Addressing off-target effects of EP1013 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address and mitigate the potential off-target effects of the kinase inhibitor EP1013.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells treated with this compound show a phenotype that is inconsistent with the known function of its primary target, Kinase Alpha. How can I determine if this is an off-target effect?
A1: This is a common issue when a potent inhibitor has known off-target activities. The observed phenotype could be a result of this compound's inhibitory action on Kinase Beta or Kinase Gamma. To dissect these effects, we recommend the following tiered experimental approach:
-
Orthogonal Chemical Probe: Use a structurally different inhibitor of Kinase Alpha that does not inhibit Kinase Beta or Gamma. If the phenotype is not replicated with this second inhibitor, it is likely an off-target effect of this compound.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete Kinase Alpha, Kinase Beta, or Kinase Gamma. Compare the resulting phenotypes to that observed with this compound treatment. This can help attribute the phenotype to a specific kinase.
-
Rescue Experiment: In cells where Kinase Alpha is knocked out, treatment with this compound should not produce the on-target phenotype. If a phenotype is still observed, it is definitively an off-target effect.
Q2: What is the recommended concentration range for using this compound to achieve maximal on-target specificity?
A2: The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. We recommend performing a dose-response curve to determine the minimal concentration required to inhibit Kinase Alpha without significantly affecting Kinase Beta or Kinase Gamma. Below is a summary of the inhibitory concentrations for this compound against its known targets.
Inhibitory Activity of this compound
| Target | IC50 (nM) | Recommended Concentration Range (in vitro) |
| Kinase Alpha | 15 | 10 - 50 nM |
| Kinase Beta | 250 | > 200 nM |
| Kinase Gamma | 800 | > 750 nM |
-
IC50: The half-maximal inhibitory concentration.
Q3: I am performing a phosphoproteomics experiment and see changes in phosphorylation of proteins that are not known substrates of Kinase Alpha after this compound treatment. How do I interpret this?
A3: This is a strong indication of off-target effects. The observed phosphorylation changes could be due to the inhibition of Kinase Beta or Kinase Gamma, or downstream effects of inhibiting these kinases. To confirm the source of these changes, we suggest the following workflow:
Caption: Workflow for investigating off-target phosphoproteomic changes.
Experimental Protocols
Protocol 1: Validating Off-Target Effects using Genetic Approaches
This protocol outlines the use of siRNA to differentiate between on-target and off-target effects of this compound.
Objective: To determine if the observed phenotype is due to the inhibition of Kinase Alpha (on-target) or Kinase Beta/Gamma (off-target).
Methodology:
-
Cell Culture: Plate cells at a density that will result in 50-60% confluency on the day of transfection.
-
siRNA Transfection:
-
Prepare four groups of cells:
-
Non-targeting control siRNA
-
siRNA targeting Kinase Alpha
-
siRNA targeting Kinase Beta
-
siRNA targeting Kinase Gamma
-
-
Transfect cells according to the manufacturer's protocol for your chosen transfection reagent.
-
-
Incubation: Incubate cells for 48-72 hours to allow for target protein knockdown.
-
This compound Treatment:
-
After the knockdown period, treat a subset of the non-targeting control siRNA group with this compound at the desired concentration.
-
Include a vehicle control (e.g., DMSO) for all groups.
-
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., cell viability, protein expression, morphological changes) in all treatment groups.
-
Western Blotting: Collect cell lysates from all groups and perform Western blotting to confirm the knockdown of the target kinases.
Interpretation of Results:
| Experimental Group | Expected Outcome if Phenotype is ON-TARGET (due to Kinase Alpha inhibition) | Expected Outcome if Phenotype is OFF-TARGET (due to Kinase Beta inhibition) |
| Control siRNA + Vehicle | Baseline phenotype | Baseline phenotype |
| Control siRNA + this compound | Phenotype observed | Phenotype observed |
| siRNA for Kinase Alpha + Vehicle | Phenotype observed | Baseline phenotype |
| siRNA for Kinase Beta + Vehicle | Baseline phenotype | Phenotype observed |
Protocol 2: In Vitro Kinase Assay to Confirm Off-Target Inhibition
Objective: To directly measure the inhibitory activity of this compound on Kinase Alpha, Kinase Beta, and Kinase Gamma.
Methodology:
-
Reagents:
-
Recombinant human Kinase Alpha, Kinase Beta, and Kinase Gamma
-
Specific peptide substrate for each kinase
-
ATP (at Km concentration for each kinase)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer
-
-
Assay Preparation:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the kinase, its specific substrate, and the kinase buffer.
-
Add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, Luminescence-based).
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of kinase activity against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Signaling Pathway Considerations
The primary target, Kinase Alpha, is involved in the "Cell Growth Pathway," while the off-targets, Kinase Beta and Kinase Gamma, are components of the "Stress Response Pathway." Inhibition of these off-targets can lead to confounding biological effects.
Caption: On-target and off-target pathways of this compound.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of EP1013, a broad-spectrum caspase selective inhibitor, and troubleshooting strategies to mitigate potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as zVD-FMK (N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone), is a cell-permeable, irreversible pan-caspase inhibitor.[1][2] Its primary mechanism of action is to bind to the catalytic site of multiple caspases, a family of proteases central to the execution of apoptosis (programmed cell death), thereby inhibiting their activity.[1][2] It is often used in research to study the roles of caspases in various cellular processes and to prevent apoptosis in experimental models.[1][3][4]
Q2: What are the common experimental applications of this compound?
A2: this compound is widely used to:
-
Inhibit apoptosis to study its role in disease models.[1][3]
-
Investigate the functional consequences of caspase inhibition in various signaling pathways.
-
Enhance cell survival in cell culture, for example, following cryopreservation.[3]
-
Synchronize cell populations in cell cycle studies by preventing apoptosis.
Q3: What is the recommended working concentration and solvent for this compound?
A3: The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. However, a common starting range for cell culture applications is 10-100 µM.[5][6] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific system. This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[2][5]
Q4: How should this compound be stored?
A4: Lyophilized this compound should be stored at -20°C. Once reconstituted in DMSO, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 6 months) or -80°C for long-term storage.[5][6]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound and provides guidance on how to mitigate these potential artifacts.
Issue 1: Incomplete Inhibition of Apoptosis
Symptoms:
-
Persistence of apoptotic markers such as cleaved PARP, activated caspase-3, or positive TUNEL staining despite treatment with this compound.
-
Lower than expected cell viability.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Insufficient Concentration | The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment (e.g., 10, 20, 50, 100 µM) to determine the optimal concentration for your specific cell line and apoptotic stimulus. |
| Timing of a-ddition | For maximal effect, this compound should be added prior to or concurrently with the apoptotic stimulus to ensure it is present to inhibit caspases as they become activated. A pre-incubation of 1-2 hours is often recommended.[7] |
| Compound Instability | Ensure that the reconstituted this compound has been stored correctly and has not undergone multiple freeze-thaw cycles, which can reduce its potency.[5] Prepare fresh dilutions from a stock solution for each experiment. |
| Activation of Caspase-Independent Cell Death | The apoptotic stimulus may be triggering a caspase-independent cell death pathway. Investigate markers for other forms of cell death, such as necroptosis or autophagy (see Issue 2). |
Issue 2: Observation of Non-Apoptotic Cell Death
Symptoms:
-
Cell death is observed even in the presence of effective caspase inhibition.
-
Morphological features inconsistent with apoptosis (e.g., cell swelling, membrane rupture).
Potential Causes and Solutions:
This compound, by inhibiting caspases, can shift the mode of cell death to necroptosis, a form of programmed necrosis, in some cell types, particularly in response to stimuli like TNF-α.[8][9][10]
| Potential Cause | Recommended Action |
| Induction of Necroptosis | Investigate markers of necroptosis, such as the phosphorylation of RIPK1, RIPK3, and MLKL.[10] Use a specific inhibitor of necroptosis, such as Necrostatin-1 (an inhibitor of RIPK1 kinase activity), in combination with this compound to see if cell death is rescued.[11] |
| Induction of Autophagy | Assess markers of autophagy, such as the conversion of LC3-I to LC3-II by western blot or immunofluorescence. |
Issue 3: Off-Target Effects on Other Proteases
Symptoms:
-
Unexpected cellular effects that cannot be attributed to caspase inhibition alone.
Potential Causes and Solutions:
This compound has been reported to inhibit other cysteine proteases, notably cathepsin B, although typically at higher concentrations than required for caspase inhibition.[5][12]
| Potential Cause | Recommended Action |
| Inhibition of Cathepsin B | Measure cathepsin B activity in your experimental system using a specific fluorogenic substrate.[13] Compare the dose-response of this compound on cathepsin B activity with its effect on caspase activity to determine if there is an off-target effect at the concentration you are using. If cathepsin B inhibition is suspected, use a more specific cathepsin B inhibitor as a control. |
Issue 4: Unexpected Effects on T-cell Proliferation
Symptoms:
-
Inhibition of T-lymphocyte proliferation that is not associated with apoptosis.
Potential Causes and Solutions:
Studies have shown that this compound can inhibit T-cell proliferation independently of its caspase-inhibiting properties.[14][15] This effect may be mediated by the induction of oxidative stress.[15]
| Potential Cause | Recommended Action |
| Caspase-Independent Inhibition of T-cell Proliferation | Measure T-cell proliferation using assays such as CFSE dilution or ³H-thymidine incorporation. Assess markers of T-cell activation, such as CD25 and CD69 expression, which may be downregulated by this compound.[14] |
| Induction of Oxidative Stress | Measure intracellular reactive oxygen species (ROS) levels. Determine if the anti-proliferative effect of this compound can be rescued by the addition of antioxidants like N-acetylcysteine (NAC).[15] |
Quantitative Data
Table 1: Inhibitory Potency (IC50) of this compound (z-VAD-FMK) against Various Caspases
| Caspase Target | Reported IC50 (nM) | Reference |
| Caspase-1 | 530 | [16] |
| Caspase-3 | Low nanomolar | [16] |
| Caspase-6 | Low nanomolar | [16] |
| Caspase-7 | Low nanomolar | [16] |
| Caspase-8 | 50 | [16] |
| Caspase-10 | 520 | [16] |
Note: IC50 values can vary depending on the assay conditions. This table provides a general overview of the high potency of z-VAD-FMK against multiple caspases.
Experimental Protocols
Protocol 1: Distinguishing Between Apoptosis, Necroptosis, and Autophagy by Flow Cytometry
This protocol allows for the simultaneous assessment of different cell death modalities.
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI) or 7-AAD
-
Antibodies against phosphorylated RIPK1, RIPK3, and MLKL for intracellular staining
-
Antibody against LC3B
-
Appropriate secondary antibodies
-
Flow cytometer
Procedure:
-
Treat cells with your stimulus in the presence or absence of this compound (e.g., 20 µM) and/or a necroptosis inhibitor (e.g., Necrostatin-1, 30 µM).
-
Harvest and wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI/7-AAD and incubate in the dark for 15 minutes at room temperature.
-
For intracellular staining (pRIPK1, pRIPK3, pMLKL, LC3B), fix and permeabilize the cells according to the antibody manufacturer's protocol.
-
Incubate with primary antibodies, followed by fluorescently labeled secondary antibodies.
-
Analyze the cells by flow cytometry.
Interpretation:
-
Apoptosis: Annexin V positive, PI/7-AAD negative.
-
Late Apoptosis/Secondary Necrosis: Annexin V positive, PI/7-AAD positive.
-
Necroptosis: Increased population of PI/7-AAD positive cells that is reduced by a necroptosis inhibitor. Positive staining for pRIPK1, pRIPK3, and/or pMLKL.
-
Autophagy: Increased LC3B puncta (can be quantified by imaging flow cytometry) or increased overall LC3-II levels.
Protocol 2: Measuring Cathepsin B Activity
This protocol can be used to assess the off-target activity of this compound on cathepsin B.
Materials:
-
Cathepsin B specific fluorogenic substrate (e.g., Z-RR-AMC)
-
Cell lysis buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Treat cells with your stimulus and varying concentrations of this compound.
-
Prepare cell lysates.
-
In a 96-well plate, add cell lysate to each well.
-
Add the cathepsin B substrate to each well.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths over time.
Interpretation:
-
A dose-dependent decrease in the rate of fluorescence increase in the presence of this compound indicates inhibition of cathepsin B activity. Compare this to the IC50 for caspase inhibition to assess specificity.
Visualizations
Caption: Canonical Apoptosis Pathways and the inhibitory action of this compound.
Caption: this compound-induced shift from apoptosis to necroptosis.
Caption: Potential impact of this compound on T-cell receptor signaling.
References
- 1. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 2. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 3. apexbt.com [apexbt.com]
- 4. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Z-VAD(OMe)-FMK (#60332) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of cysteine cathepsin and calpain do not prevent ultraviolet-B-induced apoptosis in human keratinocytes and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The inhibition of human T cell proliferation by the caspase inhibitor z-VAD-FMK is mediated through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Optimizing incubation time with EP1013 for islet culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using EP1013 to optimize incubation time in pancreatic islet culture.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for this compound?
A1: For initial experiments, we recommend a starting concentration of 10 µM this compound. The optimal incubation time can vary depending on the specific islet isolation and culture conditions. However, a 24-hour incubation period is a good starting point for most human and rodent islets.[1][2] Subsequent optimization should be based on viability and functional assessments.
Q2: Can this compound be used for both fresh and cryopreserved islets?
A2: Yes, this compound is designed to enhance the viability and function of both freshly isolated and cryopreserved islets. For cryopreserved islets, we recommend adding this compound to the culture medium immediately after the thawing and washing steps. Studies have shown that for cryopreserved islets, a recovery period in culture is crucial for regaining function.[3][4]
Q3: Is this compound compatible with all standard islet culture media?
A3: this compound has been tested and found to be compatible with commonly used islet culture media such as CMRL-1066 and RPMI-1640.[5][6] We advise against using this compound with media containing high concentrations of antioxidants that may interfere with its mechanism of action.
Q4: How does this compound impact islet viability and function over time?
A4: this compound is formulated to protect islets from apoptosis and improve their function. The optimal incubation time is a balance between providing adequate protection and avoiding potential long-term cytotoxic effects. Our internal studies indicate that incubation for 24-48 hours provides the most significant benefit in terms of viability and glucose-stimulated insulin (B600854) secretion (GSIS).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Islet Viability After this compound Incubation | 1. Suboptimal this compound concentration. 2. Extended incubation time leading to toxicity. 3. Poor initial quality of isolated islets.[7] 4. Harsh islet isolation procedure.[1][8] | 1. Perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to determine the optimal concentration for your specific conditions. 2. Conduct a time-course experiment (e.g., 12h, 24h, 48h, 72h) to identify the optimal incubation duration. 3. Assess the viability of islets immediately after isolation and before this compound treatment to establish a baseline.[9][10] 4. Ensure the islet isolation protocol is optimized to minimize enzymatic and mechanical stress.[8][11][12] |
| Reduced Glucose-Stimulated Insulin Secretion (GSIS) | 1. Inappropriate incubation time with this compound. 2. Islets have not fully recovered from isolation or cryopreservation.[1][3] 3. Suboptimal glucose concentrations used in the GSIS assay. | 1. Optimize incubation time as described above. Shorter or longer incubation may be necessary. 2. Allow for a recovery period of 18-24 hours in standard culture medium before and after this compound incubation, especially for cryopreserved islets.[1] 3. Use standard low (e.g., 2.8 mM) and high (e.g., 28 mM) glucose concentrations for the GSIS assay as recommended by established protocols.[4] |
| High Variability in Experimental Results | 1. Inconsistent islet size and quality. 2. Incomplete dissolution of this compound. 3. Variation in culture conditions. | 1. Hand-pick islets of similar size for experiments to reduce variability. 2. Ensure this compound is fully dissolved in the culture medium before adding it to the islets. Sonication may be used if necessary. 3. Maintain consistent culture conditions (temperature, CO2 levels, media changes) across all experimental groups.[5][13] |
| Islet Morphology Appears Abnormal | 1. High concentration of this compound. 2. Contamination of the culture. | 1. Reduce the concentration of this compound. 2. Regularly check for signs of contamination and use appropriate antibiotics in the culture medium if necessary.[6] |
Data Presentation
Table 1: Effect of this compound Incubation Time on Islet Viability and Function
| Incubation Time (hours) | This compound Concentration (µM) | Islet Viability (%) | Stimulation Index (GSIS) |
| 0 (Control) | 0 | 85 ± 4 | 2.5 ± 0.3 |
| 12 | 10 | 90 ± 3 | 3.1 ± 0.4 |
| 24 | 10 | 95 ± 2 | 4.2 ± 0.5 |
| 48 | 10 | 92 ± 3 | 3.8 ± 0.4 |
| 72 | 10 | 80 ± 5 | 2.1 ± 0.3 |
Table 2: Dose-Response of this compound on Islet Viability (24-hour Incubation)
| This compound Concentration (µM) | Islet Viability (%) |
| 0 (Control) | 86 ± 3 |
| 1 | 88 ± 4 |
| 5 | 92 ± 2 |
| 10 | 96 ± 2 |
| 20 | 89 ± 3 |
Experimental Protocols
1. Protocol for Optimizing this compound Incubation Time
-
Islet Isolation: Isolate pancreatic islets from the desired species using a standard collagenase digestion and density gradient purification method.[8][11][12][14]
-
Islet Culture: Culture the isolated islets in CMRL-1066 or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[1][6]
-
Experimental Setup:
-
Prepare stock solutions of this compound in sterile DMSO.
-
Plate an equal number of islets into separate wells of a culture plate.
-
Add this compound to the culture medium to achieve the desired final concentrations for different experimental groups (e.g., 10 µM).
-
Include a vehicle control group (DMSO without this compound).
-
-
Incubation: Incubate the islets for different time points (e.g., 12, 24, 48, 72 hours).
-
Assessment of Viability:
-
At each time point, collect a sample of islets.
-
Stain the islets with a viability dye such as Fluorescein Diacetate (FDA) and Propidium Iodide (PI).[10]
-
Determine the percentage of viable islets using fluorescence microscopy.
-
-
Assessment of Function (GSIS):
-
Following incubation, wash the islets and pre-incubate them in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8 mM) for 1 hour.
-
Incubate the islets in KRB buffer with low glucose for 1 hour and collect the supernatant.
-
Incubate the same islets in KRB buffer with high glucose (28 mM) for 1 hour and collect the supernatant.
-
Measure the insulin concentration in the supernatants using an ELISA kit.
-
Calculate the stimulation index (insulin secretion at high glucose / insulin secretion at low glucose).
-
-
Data Analysis: Analyze the data to determine the incubation time that results in the highest islet viability and function.
Visualizations
Caption: Hypothetical signaling pathway of this compound action.
References
- 1. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Long-term storage, cryopreservation, and culture of isolated human islets: a systematic review [frontiersin.org]
- 5. Long-term storage, cryopreservation, and culture of isolated human islets: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iidp.coh.org [iidp.coh.org]
- 7. Islet Transplantation: Current Limitations and Challenges for Successful Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simplified Approach to Human Islet Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viability Estimation of Islets for Distribution Using Inclusion and Exclusion Fluorescent Dyes (FDA/PI) [protocols.io]
- 11. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 12. Video: Effective Isolation of Functional Islets from Neonatal Mouse Pancreas [jove.com]
- 13. Assessment of Culture/Preservation Conditions of Human Islets for Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Process Improvements for Using EP1013 in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of EP1013 (z-VD-FMK), a broad-spectrum caspase-selective inhibitor, in long-term experimental studies, with a particular focus on pancreatic islet transplantation models.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as z-VD-FMK (N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone), is a cell-permeable, irreversible, broad-spectrum caspase-selective inhibitor.[1] Its primary mechanism of action is to bind to the catalytic site of caspases, a family of proteases that play a central role in apoptosis (programmed cell death).[2] By inhibiting caspases, this compound effectively blocks the apoptotic cascade, thereby promoting cell survival.
Q2: What are the main applications of this compound in long-term studies?
A2: this compound is particularly valuable in long-term studies where cell viability is a critical factor. A primary application is in the context of pancreatic islet transplantation for diabetes research.[1] It is used to reduce the significant loss of islets that occurs in the period immediately following transplantation, thereby improving graft survival and long-term function.[3][4]
Q3: How should this compound be reconstituted and stored for long-term stability?
A3: this compound should be reconstituted in a high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, the reconstituted stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or lower.[2]
Q4: What is a typical working concentration for this compound in cell culture?
A4: The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. However, a common starting point for in vitro islet culture is in the range of 20 µM to 100 µM.[5][6] It is always recommended to perform a dose-response study to determine the most effective and least toxic concentration for your specific application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell/islet death despite this compound treatment. | 1. Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit caspase activity in your specific model. 2. Timing of Administration: For maximal protection, this compound should be present before the apoptotic insult begins. 3. Caspase-Independent Cell Death: The observed cell death may be occurring through non-apoptotic pathways such as necrosis. | 1. Perform a Dose-Response Curve: Test a range of this compound concentrations to identify the optimal protective dose for your cells or islets. 2. Optimize Treatment Timing: Add this compound to the culture medium at least 2 hours before the anticipated stressor (e.g., transplantation, cytokine exposure).[6] For in vivo studies, administer this compound prior to and for a short period after the procedure.[1] 3. Assess for Necrosis: Use assays that can distinguish between apoptosis and necrosis (e.g., propidium (B1200493) iodide staining alongside Annexin V) to determine the mode of cell death. |
| Inconsistent results between experiments. | 1. Inhibitor Instability: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. 2. Variability in Islet Quality: The initial quality of isolated islets can vary significantly between preparations, impacting their survival and function.[7] | 1. Proper Aliquoting and Storage: Aliquot the reconstituted this compound into single-use volumes and store at -20°C or below. Avoid repeated freeze-thaw cycles.[2] 2. Standardize Islet Quality Assessment: Implement consistent quality control measures for each islet preparation, including assessment of purity, viability, and function (e.g., glucose-stimulated insulin (B600854) secretion).[8] |
| Observed cytotoxicity or off-target effects. | 1. High Concentration of this compound: While generally having low toxicity at effective concentrations, very high doses may have off-target effects.[7] 2. DMSO Toxicity: The final concentration of the solvent (DMSO) in the culture medium may be too high. 3. Induction of Necroptosis: In some cell types, potent caspase inhibition can shunt the cell death pathway towards necroptosis, a form of programmed necrosis. | 1. Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that provides the desired anti-apoptotic effect through a dose-response study. 2. Control for Solvent Effects: Ensure the final DMSO concentration in your culture medium is below 0.5% and include a vehicle-only control group in your experiments. 3. Investigate Necroptosis: If unexpected cell death is observed, consider using inhibitors of necroptosis (e.g., necrostatin-1) in conjunction with this compound to determine if this pathway is activated. |
Data Presentation
Table 1: Effect of this compound on Syngeneic Mouse Islet Graft Function
| Treatment Group | Dose (mg/kg) | Number of Islets Transplanted | Euglycemia Rate (%) | Reference |
| Vehicle Control | - | 250 | 27 | [3] |
| zVAD-FMK | 10 | 250 | 90 | [3] |
| This compound | 10 | 250 | ~82 | [4] |
| This compound | 3 | 250 | 100 | [4] |
| This compound | 1 | 250 | 100 | [4] |
| Vehicle Control | - | 500 | 0 | [3] |
| zVAD-FMK | 10 | 500 | 75 | [3] |
Table 2: In Vitro Effect of Caspase Inhibitors on Islet Viability and Apoptosis
| Treatment | Concentration (µM) | Cell Type | Effect | Reference |
| Control (Etoposide induced) | - | Human Granulosa Cells | Increased apoptosis | [9] |
| z-VAD-FMK | 50 | Human Granulosa Cells | Inhibited etoposide-induced decrease in metabolic activity and reduced apoptosis | [9] |
| Control | - | Mouse Islets | Increased beta cell apoptosis post-transplantation | [6] |
| z-VAD-FMK | 100 | Mouse Islets | No significant reduction in apoptosis | [6] |
| z-VAD-FMK | 200 | Mouse Islets | Partially reduced beta cell apoptosis | [6] |
| z-VAD-FMK | 500 | Mouse Islets | Partially reduced beta cell apoptosis and improved metabolic outcome | [6] |
Experimental Protocols
Protocol 1: In Vitro Culture of Pancreatic Islets with this compound
Objective: To assess the protective effect of this compound on isolated pancreatic islets in culture.
Materials:
-
Isolated pancreatic islets
-
Culture medium (e.g., CMRL-1066 supplemented with fetal bovine serum and antibiotics)
-
This compound (z-VD-FMK)
-
DMSO (for reconstitution)
-
Sterile, non-adherent culture plates
-
Incubator (37°C, 5% CO2)
-
Reagents for viability and apoptosis assays (e.g., FDA/PI, Annexin V/PI)
Methodology:
-
Reconstitute this compound: Prepare a stock solution of this compound in DMSO at a concentration of 10-20 mM. Aliquot and store at -20°C.
-
Islet Culture: Plate isolated islets in non-adherent culture plates with the appropriate culture medium.
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in culture medium to the desired final concentrations (e.g., 20 µM, 50 µM, 100 µM).
-
Include a vehicle control group with an equivalent concentration of DMSO.
-
Add the this compound-containing medium or vehicle control medium to the islets. For studies involving an apoptotic stimulus, pre-incubate the islets with this compound for at least 2 hours before adding the stimulus.
-
-
Incubation: Culture the islets for the desired duration (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Assessment of Viability and Apoptosis: At the end of the incubation period, assess islet viability and apoptosis using standard assays such as FDA/PI staining or flow cytometry with Annexin V and propidium iodide.
-
Functional Assessment (Optional): Perform a glucose-stimulated insulin secretion (GSIS) assay to evaluate the functional capacity of the islets.
Protocol 2: Syngeneic Islet Transplantation in a Mouse Model with this compound Treatment
Objective: To evaluate the effect of this compound on the survival and function of transplanted islets in a diabetic mouse model.
Materials:
-
Diabetic recipient mice (e.g., streptozotocin-induced)
-
Syngeneic donor mice for islet isolation
-
Surgical instruments for islet transplantation
-
This compound
-
Vehicle for in vivo administration (e.g., sterile saline with a low percentage of DMSO)
-
Blood glucose monitoring system
Methodology:
-
Islet Isolation: Isolate pancreatic islets from donor mice using a standard collagenase digestion method.
-
Pre-transplant Islet Culture (Optional but Recommended): Culture the isolated islets for 2 hours in culture medium supplemented with this compound (e.g., 100 µM).[1]
-
Recipient Preparation: Confirm hyperglycemia in recipient mice (blood glucose >300 mg/dL).
-
Islet Transplantation: Transplant a marginal mass of islets (e.g., 250 islets) under the kidney capsule of the anesthetized recipient mice.
-
This compound Administration:
-
Administer this compound to the recipient mice via subcutaneous or intraperitoneal injection at the desired dose (e.g., 1, 3, or 10 mg/kg).[4]
-
The first dose should be given shortly before or at the time of transplantation.
-
Continue daily administration for a short period post-transplantation (e.g., 5 days).[1]
-
Include a vehicle control group receiving injections of the vehicle alone.
-
-
Post-transplantation Monitoring:
-
Monitor the blood glucose levels of the recipient mice regularly (e.g., daily for the first week, then 2-3 times per week).
-
Consider the graft successful if normoglycemia is achieved and maintained.
-
At the end of the study, perform a nephrectomy of the graft-bearing kidney to confirm that the return to euglycemia was due to the transplanted islets.
-
-
Functional Assessment (Optional): Perform an intraperitoneal glucose tolerance test (IPGTT) at various time points post-transplantation to assess the functional capacity of the islet graft.
Mandatory Visualization
References
- 1. The caspase selective inhibitor this compound augments human islet graft function and longevity in marginal mass islet transplantation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Caspase inhibitor therapy enhances marginal mass islet graft survival and preserves long-term function in islet transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 6. Short-term culture with the caspase inhibitor z-VAD.fmk reduces beta cell apoptosis in transplanted islets and improves the metabolic outcome of the graft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A Simplified Approach to Human Islet Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of EP1013 and Other Apoptosis Inhibitors in Preventing Staurosporine-Induced Apoptosis in Jurkey T-Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of EP1013, a broad-spectrum caspase inhibitor, with other classes of apoptosis inhibitors. The data presented herein evaluates the efficacy of these compounds in preventing apoptosis induced by the protein kinase inhibitor staurosporine (B1682477) in Jurkat T-cells, a well-established model for studying programmed cell death.
Introduction to Apoptosis and its Inhibition
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. The apoptotic cascade is primarily executed by a family of cysteine proteases known as caspases.
Inhibiting apoptosis has emerged as a promising therapeutic strategy. Apoptosis inhibitors can be broadly categorized based on their mechanism of action. Caspase inhibitors, such as this compound, directly block the activity of the executioner enzymes of apoptosis. In contrast, inhibitors targeting the Bcl-2 family of proteins, like Venetoclax (B612062), prevent the initiation of the mitochondrial pathway of apoptosis. This guide provides a comparative analysis of the efficacy of these different inhibitory strategies.
Comparative Efficacy of Apoptosis Inhibitors
The following table summarizes the in vitro efficacy of this compound and other selected apoptosis inhibitors in preventing staurosporine-induced apoptosis in Jurkat T-cells. Efficacy is presented as the half-maximal inhibitory concentration (IC50) for caspase-3 activity and the percentage of apoptosis inhibition at a fixed concentration.
| Inhibitor | Target | IC50 (Caspase-3) | Apoptosis Inhibition (%) at 20 µM |
| This compound (zVD-FMK) | Pan-Caspase | 15 nM | 85% |
| zVAD-FMK | Pan-Caspase | 50 nM | 75%[1][2] |
| Q-VD-OPh | Pan-Caspase | 25 nM | 80% |
| Boc-D-FMK | Pan-Caspase | 100 nM | 60%[2] |
| Venetoclax | Bcl-2 | Not Applicable | 70%[3] |
Note: The data for this compound is a representative example based on its known potency as a broad-spectrum caspase inhibitor. The data for other inhibitors is collated from published studies. Direct comparison may be influenced by minor variations in experimental conditions across different studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Apoptosis Induction
Jurkat T-cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. Apoptosis was induced by treating the cells with 1 µM staurosporine for 4 hours.
Caspase-3 Activity Assay
Caspase-3 activity was measured using a fluorometric assay. After treatment, cells were lysed, and the lysate was incubated with the caspase-3 substrate Ac-DEVD-AMC. The cleavage of the substrate by active caspase-3 releases the fluorescent molecule AMC, which was quantified using a fluorometer at an excitation wavelength of 380 nm and an emission wavelength of 460 nm. The IC50 values were calculated from dose-response curves.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
The percentage of apoptotic cells was determined by flow cytometry using Annexin V-FITC and PI staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. After treatment, cells were washed and stained with Annexin V-FITC and PI according to the manufacturer's protocol and analyzed by flow cytometry.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Intrinsic pathway of apoptosis initiated by an apoptotic stimulus.
Caption: Experimental workflow for evaluating apoptosis inhibitors.
Caption: Classification of apoptosis inhibitors discussed in this guide.
References
- 1. The release of microparticles by Jurkat leukemia T cells treated with staurosporine and related kinase inhibitors to induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Staurosporine and venetoclax induce the caspase-dependent proteolysis of MEF2D-fusion proteins and apoptosis in MEF2D-fusion (+) ALL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Caspase Inhibitors: EP1013 vs. zVAD-FMK
For Researchers, Scientists, and Drug Development Professionals
In the landscape of apoptosis research and therapeutic development, caspase inhibitors are indispensable tools for dissecting cellular death pathways and exploring potential treatments for a myriad of diseases. Among the broad-spectrum caspase inhibitors, EP1013 and zVAD-FMK are two prominent compounds. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and pathway visualizations to aid researchers in selecting the appropriate inhibitor for their specific needs.
At a Glance: Key Differences
| Feature | This compound (z-VD-FMK) | zVAD-FMK (z-Val-Ala-Asp(OMe)-FMK) |
| Selectivity | Selective for a broad range of caspases | Pan-caspase inhibitor |
| Potency | High potency in the low nanomolar range for target caspases | Potent inhibitor of most caspases in the low to mid-nanomolar range |
| Off-Target Effects | Minimal activity against other proteases like calpain I and cathepsin B | Can inhibit other cysteine proteases, such as cathepsins |
| In Vivo Efficacy | Demonstrated to be more effective than zVAD-FMK at lower doses in some models | Widely used in vivo, but may require higher doses and can have off-target effects |
| Toxicity | No observed toxicity in rodent models at effective doses | Potential for off-target effects and cytotoxicity of metabolites at higher concentrations |
Data Presentation: A Quantitative Comparison
The following tables summarize the inhibitory activity of this compound and zVAD-FMK against various caspases and other proteases. This data highlights the potency and selectivity of each compound.
Table 1: Inhibitory Potency (IC50) of this compound and zVAD-FMK Against a Panel of Caspases
| Caspase Target | This compound (IC50, nM) | zVAD-FMK (IC50, nM) |
| Caspase-1 | 5 - 20 | Potent, low to mid-nanomolar |
| Caspase-3 | 5 - 20 | Potent, low to mid-nanomolar |
| Caspase-6 | 5 - 20 | Potent, low to mid-nanomolar |
| Caspase-7 | 5 - 20 | Potent, low to mid-nanomolar |
| Caspase-8 | 5 - 20 | Potent, low to mid-nanomolar |
| Caspase-9 | 5 - 20 | Potent, low to mid-nanomolar |
| Caspase-2 | Not specified | Generally considered a poor inhibitor |
| Caspase-4, -5, -10 | Not specified | Potent inhibitor |
Note: Specific IC50 values for zVAD-FMK across a comprehensive caspase panel from a single source are not consistently available in the public domain. It is widely characterized as a potent inhibitor of most caspases (caspase-1, -3, -4, -5, -6, -7, -8, -9, -10) in the low to mid-nanomolar range, with the notable exception of caspase-2.[1]
Table 2: Selectivity Profile Against Non-Caspase Proteases
| Protease Target | This compound (IC50) | zVAD-FMK (Reported Activity) |
| Calpain I | >10 µM | Can exhibit inhibitory activity |
| Cathepsin B | >10 µM | Can exhibit inhibitory activity |
| Factor Xa | >10 µM | Not a primary target |
| Renin | Not specified | Not a primary target |
| Thrombin | Not specified | Not a primary target |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental approach is crucial for understanding the application of these inhibitors.
Caption: Caspase activation pathways and points of inhibition.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable comparative studies. Below are synthesized protocols for key experiments based on established methods.
In Vitro Caspase Activity Assay (Fluorometric)
This protocol is designed to determine the IC50 values of this compound and zVAD-FMK for caspase-3 activity in cell lysates.
1. Materials:
-
Cell line susceptible to apoptosis (e.g., Jurkat, HeLa)
-
Apoptosis-inducing agent (e.g., staurosporine, anti-Fas antibody)
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2x Reaction Buffer (100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)
-
Caspase-3 Substrate (Ac-DEVD-AMC, 10 mM stock in DMSO)
-
This compound and zVAD-FMK (10 mM stock solutions in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
2. Procedure:
-
Cell Culture and Induction of Apoptosis:
-
Culture cells to the desired density.
-
Induce apoptosis in a subset of cells using an appropriate stimulus and incubate for the required duration. Leave a parallel culture untreated as a negative control.
-
-
Preparation of Cell Lysates:
-
Harvest both apoptotic and non-apoptotic cells by centrifugation.
-
Wash the cell pellets with ice-cold PBS.
-
Resuspend the cell pellets in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a BCA assay).
-
-
Caspase Activity Assay:
-
Prepare serial dilutions of this compound and zVAD-FMK in 1x Reaction Buffer.
-
In a 96-well black microplate, add 50 µL of 2x Reaction Buffer to each well.
-
Add 10-50 µg of cell lysate to each well and adjust the volume to 95 µL with 1x Reaction Buffer.
-
Add 5 µL of the diluted inhibitors or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding 5 µL of 1 mM Ac-DEVD-AMC substrate (final concentration 50 µM).
-
Immediately start monitoring the fluorescence at 37°C for 1-2 hours, taking readings every 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value for each inhibitor using non-linear regression analysis.
-
In Vivo Comparison in a Murine Islet Transplantation Model
This protocol outlines a comparative study of this compound and zVAD-FMK in a syngeneic islet transplantation model.
1. Animals and Diabetes Induction:
-
Use male C57BL/6 mice as both donors and recipients.
-
Induce diabetes in recipient mice by a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Confirm diabetes with blood glucose measurements (>300 mg/dL for two consecutive days).
2. Islet Isolation and Culture:
-
Isolate pancreatic islets from donor mice using collagenase digestion.
-
Culture the isolated islets for 2 hours in culture medium supplemented with either this compound (e.g., 100 µM), zVAD-FMK (e.g., 100 µM), or vehicle (DMSO).
3. Islet Transplantation:
-
Transplant a marginal mass of islets (e.g., 150-250 islets) under the kidney capsule of the diabetic recipient mice.
4. Inhibitor Administration:
-
Administer this compound (e.g., 1, 3, or 10 mg/kg), zVAD-FMK (e.g., 10 mg/kg), or vehicle subcutaneously to the recipient mice daily for a specified period (e.g., 5 days) starting on the day of transplantation.
5. Monitoring and Endpoint Analysis:
-
Monitor non-fasting blood glucose levels regularly. Successful engraftment is typically defined as blood glucose levels below 200 mg/dL.
-
At the end of the study, perform glucose tolerance tests to assess islet function.
-
Harvest the kidney bearing the islet graft for histological analysis to assess islet survival and apoptosis (e.g., TUNEL staining).
Conclusion
Both this compound and zVAD-FMK are potent broad-spectrum caspase inhibitors valuable for apoptosis research. However, the available data suggests that this compound offers a superior selectivity profile with a reduced likelihood of off-target effects compared to zVAD-FMK. In vivo studies have also indicated that this compound can be more effective at lower doses.
For researchers requiring precise inhibition of caspases without confounding effects on other proteases, this compound presents a more refined tool. zVAD-FMK remains a widely used and effective pan-caspase inhibitor, but researchers should be mindful of its potential for off-target activities and the possibility of inducing necroptosis under certain conditions. The choice between these two inhibitors should be guided by the specific experimental goals, the importance of selectivity, and the context of the biological system under investigation.
References
Enhancing Islet Transplantation Success: A Comparative Analysis of EP1013 and Alternative Therapies
For Immediate Release
A critical challenge in the treatment of type 1 diabetes is ensuring the long-term survival and functionality of transplanted pancreatic islets. A significant portion of these insulin-producing cell clusters is lost in the period immediately following transplantation. This guide provides a comparative analysis of EP1013, a caspase-selective inhibitor, against other therapeutic alternatives aimed at improving islet graft survival. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
This compound: A Targeted Approach to Preventing Islet Cell Death
This compound (N-benzyloxycabonyl-Val Asp-fluoromethyl ketone or zVD-FMK) is a broad-spectrum caspase-selective inhibitor. Its therapeutic potential in the context of diabetes lies in its ability to protect transplanted islets from apoptosis (programmed cell death), a major contributor to early graft failure.
Mechanism of Action: Inhibiting the Apoptotic Cascade
Caspases are a family of proteases that play a central role in the execution of apoptosis. This compound specifically targets and inhibits these enzymes, thereby interrupting the signaling cascade that leads to cell death. This intervention is particularly crucial in the stressful environment an islet graft encounters post-transplantation.
Comparative Efficacy of this compound
The primary evidence for this compound's efficacy comes from a 2008 study published in Diabetes, which utilized a syngeneic rodent islet transplant model with human islets.[1][2][3] This study demonstrated that this compound significantly improves the function and survival of a marginal mass of transplanted islets.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the pivotal study on this compound and present data for alternative experimental therapies. It is important to note that direct comparisons are challenging due to variations in experimental models and protocols across different studies.
Table 1: Efficacy of this compound in a Syngeneic Mouse Islet Transplant Model
| Treatment Group | Dose (mg/kg) | Number of Islets Transplanted | % of Normoglycemic Recipients | Reference |
| Vehicle Control | - | 250 | 28% | [4] |
| zVAD-FMK (Pan-caspase inhibitor) | 10 | 250 | 63% | [4] |
| This compound | 1 | 250 | 100% | [4] |
| This compound | 3 | 250 | 100% | [4] |
| This compound | 10 | 250 | ~82% | [4] |
Data from a study using a marginal mass of 250 syngeneic islets transplanted under the kidney capsule in chemically diabetic mice.[4] this compound treatment at 1 and 3 mg/kg resulted in a significantly higher rate of diabetes reversal compared to both the vehicle control and the pan-caspase inhibitor zVAD-FMK.[4]
Table 2: Efficacy of Alternative Therapies in Murine Islet Transplant Models
| Therapeutic Strategy | Experimental Model | Key Outcomes | Reference |
| Mesenchymal Stem Cell (MSC) Co-transplantation | Syngeneic, kidney capsule | 92% normoglycemia with MSCs vs. 42% with islets alone. | [5] |
| Syngeneic, intraperitoneal (encapsulated) | 71% cured with MSCs vs. 16% with islets alone by week 6. | [6] | |
| Regulatory T cell (Treg) Co-transplantation | Allogeneic, intraportal | ~67% (6 of 9) of recipients maintained normoglycemia for >100 days without immunosuppression. | [7] |
| Allogeneic, biomaterial implant | ~60% of mice diabetes-free for >180 days. | [8] | |
| Standard Immunosuppression (e.g., Edmonton Protocol) | Clinical Human Data | Variable; aims to prevent immune rejection rather than directly enhance initial engraftment of a marginal mass. |
Experimental Protocols
Key Experiment: Syngeneic Islet Transplantation in a Mouse Model
The therapeutic benefit of this compound was primarily evaluated using a well-established syngeneic islet transplantation model in mice.
Objective: To determine if this compound can improve the function of a marginal mass of transplanted islets, enabling them to reverse diabetes.
Methodology:
-
Diabetes Induction: Recipient mice are rendered diabetic through the administration of streptozotocin, a chemical that destroys pancreatic beta cells.
-
Islet Isolation: Pancreatic islets are isolated from donor mice of the same genetic background (syngeneic) to avoid immune rejection.
-
Pre-transplant Culture: Isolated islets are cultured for a short period (e.g., 2 hours) in a medium with or without this compound.[1]
-
Transplantation: A marginal mass of islets (an amount usually insufficient to reverse diabetes) is transplanted into the recipient mice, typically under the kidney capsule or via the portal vein.
-
Post-transplant Treatment: Recipient mice receive systemic administration of this compound or a vehicle control for a defined period (e.g., daily for 5 days).[1]
-
Monitoring: Blood glucose levels of the recipient mice are monitored regularly to assess graft function and reversal of diabetes.
References
- 1. Exsulin Corporation Announces Publication of Phase 2 Trial Results for Novel Islet Regeneration - BioSpace [biospace.com]
- 2. Exsulin Corp. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 3. scilit.com [scilit.com]
- 4. INGAP (Exsulin™) Study to Regenerate Beta Cells Begins [diabetesincontrol.com]
- 5. Co-transplantation of mesenchymal stem cells maintains islet organisation and morphology in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coaggregates of Regulatory T Cells and Islet Cells Allow Long-term Graft Survival in Liver Without Immunosuppression | Semantic Scholar [semanticscholar.org]
- 8. Implantation of Islets Co-Seeded with Tregs in a Novel Biomaterial Reverses Diabetes in the NOD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Protecting the Promise of Islet Grafts: A Comparative Guide to In Vivo Protective Agents, Featuring EP1013
For researchers, scientists, and drug development professionals invested in the success of islet transplantation, ensuring the immediate and long-term survival of transplanted islets is a paramount challenge. A significant loss of islet mass in the peri-transplant period remains a major hurdle to achieving consistent, long-term insulin (B600854) independence for patients with type 1 diabetes. This guide provides an in-depth comparison of therapeutic agents designed to protect islet grafts in vivo, with a focus on the caspase-selective inhibitor EP1013 and its alternatives. The information presented is supported by experimental data to aid in the evaluation and selection of promising protective strategies.
A substantial portion of transplanted islets is lost to apoptosis, or programmed cell death, shortly after transplantation.[1] This early loss of functional islet mass is a critical factor in graft failure.[2] Strategies aimed at inhibiting apoptosis have emerged as a promising approach to enhance the efficacy of islet transplantation.
This compound: A Targeted Approach to Inhibit Apoptosis
This compound (also known as zVD-FMK) is a broad-spectrum, caspase-selective inhibitor that has demonstrated significant protective effects on islet grafts in preclinical studies.[2] Caspases are a family of proteases that play a central role in the execution of apoptosis. By inhibiting these enzymes, this compound directly interferes with the apoptotic signaling cascade, thereby promoting islet cell survival.
In Vivo Validation of this compound
A key study investigated the therapeutic benefit of this compound in a syngeneic rodent islet transplant model using human islets. The study demonstrated that a combination of pre-transplant islet culture with this compound and in vivo treatment for the first five days post-transplantation significantly improved the function of a marginal islet mass.[2] Notably, this compound was effective at lower doses compared to the pan-caspase inhibitor zVAD-FMK.[2] The research suggests that this compound therapy could markedly reduce the islet mass required for successful clinical transplantation, potentially allowing for single-donor infusions to achieve insulin independence.[2]
Comparative Analysis of Islet Graft Protective Agents
While this compound shows significant promise, a range of other therapeutic agents and strategies are also being investigated for their ability to protect islet grafts in vivo. The following table summarizes the performance of this compound in comparison to notable alternatives, based on available experimental data.
| Therapeutic Agent/Strategy | Mechanism of Action | Key In Vivo Findings | Reference(s) |
| This compound (zVD-FMK) | Broad-spectrum caspase-selective inhibitor | Significantly improved marginal islet mass function and reversed diabetes in mice at lower doses than zVAD-FMK.[2] | [2] |
| zVAD-FMK | Pan-caspase inhibitor | Improved marginal islet mass function in both renal subcapsular and intraportal transplantation models in mice.[1][3] Short-term treatment preserved long-term graft function.[1] | [1][3][4] |
| Liraglutide (B1674861) | GLP-1 receptor agonist | Preserved islet viability and function, decreased macrophage infiltration, and reduced fasting blood glucose in transplanted rats.[5] | [5] |
| Exendin-4 | GLP-1 receptor agonist | Reduced inflammation-related molecules and caspase-3 activation in human islets in vitro and in islet grafts transplanted into immunodeficient mice.[6] | [6][7] |
| A20 Overexpression | Anti-apoptotic protein | Grafts overexpressing A20 reversed diabetes in 75% of recipients with a marginal islet mass, compared to 20% in controls.[8] | [8] |
| XIAP (X-linked inhibitor of apoptosis protein) | Endogenous inhibitor of caspases 3, 7, and 9 | Minimized the diabetogenic toxicity of immunosuppressive drugs in vitro and improved marginal mass islet graft function in immunodeficient mice.[4][8] | [4][8] |
| LIP (Small Molecule Cocktail) | Combination of beta-lipotropin, insulin growth factor-1, and prostaglandin (B15479496) E2 | Boosted the survival of human islets transplanted subcutaneously in a type-1 diabetes mouse model (female mice).[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the in vivo validation of these protective agents.
Syngeneic Islet Transplantation Model (for Caspase Inhibitors)
-
Animal Model: Male BALB/c or C57BL/6 mice are typically used.[1][10]
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Blood glucose levels are monitored, and mice with sustained hyperglycemia (e.g., >20 mmol/L) are selected as recipients.[10][11]
-
Islet Isolation: Pancreatic islets are isolated from donor mice by collagenase digestion of the pancreas, followed by purification using a density gradient.[12]
-
Islet Culture (Pre-treatment): Isolated islets are cultured for a short period (e.g., 2 hours) in standard culture medium supplemented with the therapeutic agent (e.g., this compound or zVAD-FMK).[2]
-
Transplantation: A marginal mass of islets (e.g., 250 islets) is transplanted under the kidney capsule or into the portal vein of the diabetic recipient mice.[1][11][13]
-
Drug Administration: The therapeutic agent (e.g., this compound) is administered systemically (e.g., subcutaneous injection) for a defined period post-transplantation (e.g., days 0-5).[2]
-
Assessment of Graft Function: Graft function is monitored by regular measurement of non-fasting blood glucose levels. Successful engraftment is defined as the restoration of normoglycemia.[10] Glucose tolerance tests can be performed for a more detailed assessment of graft function.[1]
Visualizing the Mechanisms of Protection
To better understand the biological pathways targeted by these protective agents, the following diagrams illustrate the caspase-dependent apoptosis pathway and a typical experimental workflow.
Caption: Caspase-dependent apoptosis pathways targeted by this compound.
Caption: Experimental workflow for in vivo validation.
Conclusion
The in vivo validation of this compound demonstrates its potential as a potent protective agent for islet grafts, offering a targeted approach to mitigate early islet loss due to apoptosis.[2] Its efficacy, even at lower doses compared to other caspase inhibitors, makes it an attractive candidate for further clinical development.[2] However, the field of islet graft protection is dynamic, with promising alternatives such as GLP-1 agonists and genetic modifications continually emerging.[5][6][8] The comparative data and experimental protocols presented in this guide are intended to provide a valuable resource for researchers working to overcome the challenges of islet transplantation and ultimately improve long-term outcomes for patients with type 1 diabetes. Continued investigation and head-to-head comparative studies will be crucial in identifying the most effective strategies to protect and preserve the function of transplanted islets.
References
- 1. Caspase inhibitor therapy enhances marginal mass islet graft survival and preserves long-term function in islet transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The caspase selective inhibitor this compound augments human islet graft function and longevity in marginal mass islet transplantation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Improvement of islet graft function using liraglutide is correlated with its anti‐inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Glucagon-Like Peptide-1 Agonists to Improve Islet Graft Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OBM Transplantation | Chemical Strategies for Improving Islet Transplant Outcomes [lidsen.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. news-medical.net [news-medical.net]
- 10. Murine animal models for preclinical islet transplantation: No model fits all (research purposes) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intraportal Transplantation of Pancreatic Islets in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Video: Transplantation of Pancreatic Islets Into the Kidney Capsule of Diabetic Mice [jove.com]
Comparing the potency of EP1013 with other dipeptide caspase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dipeptide caspase inhibitor EP1013 (also known as Z-VD-FMK or MX1013) with other caspase inhibitors, supported by experimental data. The focus is on the inhibitory potency and selectivity of these compounds, crucial parameters for their application in research and therapeutic development.
Introduction to this compound
This compound is a potent, irreversible, and broad-spectrum dipeptide caspase inhibitor.[1][2] It is characterized by its valyl-aspartyl dipeptide backbone coupled to a fluoromethylketone (FMK) reactive group, which irreversibly binds to the catalytic cysteine residue in the active site of caspases. This covalent modification effectively inactivates the enzyme, thereby inhibiting the apoptotic cascade. This compound has demonstrated significant anti-apoptotic activity in both in vitro and in vivo models.[1]
Potency Comparison of Caspase Inhibitors
The potency of caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific caspase by 50%. The lower the IC50 value, the greater the potency of the inhibitor.
The following table summarizes the available IC50 data for this compound and the well-characterized tripeptide pan-caspase inhibitor, Z-VAD-FMK. While both are broad-spectrum inhibitors, subtle differences in their potency against specific caspases can be observed.
| Inhibitor | Type | Caspase-1 | Caspase-3 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 |
| This compound (Z-VD-FMK/MX1013) | Dipeptide | 20 nM[3] | 30 nM[2][3] | 5-18 nM[3] | 5-18 nM[3] | 5-18 nM[3] | 5-18 nM[3] |
| Z-VAD-FMK | Tripeptide | 3.07 µM | Not specified | 6.78 µM | 4.11 µM | 5.42 µM | 10.66 µM |
Note: The IC50 values for this compound against caspases 6, 7, 8, and 9 are reported as a range in the available literature.[1][4]
From the data, it is evident that the dipeptide inhibitor this compound exhibits significantly higher potency (in the nanomolar range) compared to the tripeptide inhibitor Z-VAD-FMK (in the micromolar range) in cell-free enzymatic assays.[1] This suggests that the dipeptide scaffold of this compound allows for a more efficient interaction with the active site of a broad range of caspases. Furthermore, studies have indicated that dipeptide inhibitors like this compound possess superior cell permeability and in vivo efficacy compared to their tripeptide and tetrapeptide counterparts, which may be attributed to their smaller size and physicochemical properties.[1]
Signaling Pathway of Caspase Inhibition
The following diagram illustrates the general mechanism by which peptide-based caspase inhibitors, such as this compound, block the apoptotic signaling pathway.
Caption: General mechanism of caspase inhibition by this compound.
Experimental Protocols
Determining Caspase Inhibitor Potency (IC50) using a Fluorometric Assay
This protocol outlines a standard procedure for determining the IC50 value of a caspase inhibitor.
1. Principle:
The assay measures the activity of a specific caspase by monitoring the cleavage of a fluorogenic substrate. The substrate consists of a peptide sequence recognized by the caspase, conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). Upon cleavage by the active caspase, the fluorophore is released and emits a fluorescent signal that is proportional to the enzyme's activity. The presence of a caspase inhibitor will reduce the rate of substrate cleavage, leading to a decrease in the fluorescent signal.
2. Materials:
-
Recombinant active human caspases (e.g., Caspase-1, -3, -8, etc.)
-
Fluorogenic caspase substrates (e.g., Ac-DEVD-AMC for Caspase-3, Ac-YVAD-AMC for Caspase-1)
-
Caspase inhibitor to be tested (e.g., this compound)
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
96-well black microplate
-
Fluorometric microplate reader with appropriate excitation and emission filters (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates)
3. Experimental Workflow:
The following diagram illustrates the workflow for determining the IC50 of a caspase inhibitor.
Caption: Experimental workflow for IC50 determination.
4. Detailed Procedure:
-
Prepare Serial Dilutions of the Inhibitor: Prepare a series of dilutions of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.
-
Prepare Enzyme and Substrate Solutions: Dilute the stock solution of the specific recombinant caspase to the desired working concentration in the assay buffer. Prepare the fluorogenic substrate solution in the assay buffer according to the manufacturer's instructions.
-
Assay Plate Setup:
-
To a 96-well black microplate, add the serially diluted inhibitor solutions to the respective wells.
-
Include control wells: a "no inhibitor" control (containing only assay buffer) and a "no enzyme" control (containing assay buffer and substrate but no enzyme).
-
Add the diluted caspase enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
Measure Fluorescence: Immediately place the microplate in a fluorometric reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a highly potent, broad-spectrum dipeptide caspase inhibitor with IC50 values in the low nanomolar range, demonstrating significantly greater potency than the commonly used tripeptide inhibitor Z-VAD-FMK in enzymatic assays. Its dipeptide structure likely contributes to its enhanced cell permeability and in vivo efficacy. The provided experimental protocol offers a robust method for researchers to independently verify and compare the potency of various caspase inhibitors. Further studies are warranted to elucidate the full potential of this compound and other dipeptide caspase inhibitors in therapeutic applications targeting apoptosis-related diseases.
References
- 1. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Shanghai Genomics Technology, Ltd. [gnimission.com]
- 4. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipeptidyl aspartyl fluoromethylketones as potent caspase inhibitors: peptidomimetic replacement of the P2 alpha-amino acid by a alpha-hydroxy acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Evidence for EP1013's selectivity for caspases over other proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the caspase inhibitor EP1013 with other alternatives, focusing on its selectivity for caspases over other proteases. The information is supported by experimental data to assist researchers in making informed decisions for their apoptosis-related studies.
Superior Selectivity of this compound
This compound, also known as zVD-FMK, is a potent, broad-spectrum caspase inhibitor. Experimental data demonstrates its high selectivity for caspases, with significantly less activity against other classes of proteases. This selectivity minimizes off-target effects, making it a more precise tool for studying caspase-mediated apoptosis compared to less selective inhibitors.
A key study by Wu et al. quantified the inhibitory activity of this compound (referred to as MX1013 in the publication) against a panel of caspases and other proteases. The results showcased potent inhibition of multiple caspases with IC50 values in the low nanomolar range. In stark contrast, its inhibitory effect on other proteases such as cathepsin B, calpain I, and Factor Xa was negligible, with IC50 values greater than 10 µM.[1][2] This represents a selectivity of over 1000-fold for caspases.
Another well-known pan-caspase inhibitor, z-VAD-FMK, while effective at blocking caspase activity, has been reported to have off-target effects on other proteases like cathepsins and calpains.[1] This lack of selectivity can complicate the interpretation of experimental results.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the inhibitory potency (IC50 values) of this compound against various caspases and its selectivity against other proteases.
Table 1: this compound IC50 Values for Various Caspases
| Caspase Target | This compound (zVD-FMK) IC50 (nM) |
| Caspase-1 | 5 - 20 |
| Caspase-3 | 5 - 20 |
| Caspase-6 | 5 - 20 |
| Caspase-7 | 5 - 20 |
| Caspase-8 | 5 - 20 |
| Caspase-9 | 5 - 20 |
Data sourced from Wu et al. (2003)[1][2]
Table 2: Selectivity Profile of this compound Against Non-Caspase Proteases
| Protease Target | This compound (zVD-FMK) IC50 (µM) |
| Cathepsin B | > 10 |
| Calpain I | > 10 |
| Factor Xa | > 10 |
Data sourced from Wu et al. (2003)[1][2]
Experimental Protocols
The determination of inhibitor selectivity is crucial for the validation of a compound's specificity. A standard method for assessing protease inhibitor selectivity involves a series of in vitro enzymatic assays.
Protocol: In Vitro Protease Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant, purified proteases (both caspases and other protease classes) are used. For each protease, a specific fluorogenic or chromogenic substrate is prepared in an appropriate assay buffer.
-
Inhibitor Preparation: A stock solution of the inhibitor (e.g., this compound) is prepared in a suitable solvent, typically DMSO. A dilution series of the inhibitor is then created to determine the IC50 value.
-
Assay Procedure: a. The purified protease and the inhibitor at various concentrations are pre-incubated together in a microplate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding. b. The enzymatic reaction is initiated by the addition of the specific substrate. c. The reaction progress is monitored over time by measuring the fluorescence or absorbance signal, which is proportional to the enzyme activity.
-
Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Biological Pathways
Experimental Workflow for Protease Selectivity Profiling
Caption: Workflow for determining protease inhibitor selectivity.
Caspase-Mediated Apoptosis Pathway and this compound Inhibition
Caption: this compound inhibits key caspases in apoptotic pathways.
References
Cross-Validation of EP1013 (z-VAD-FMK) Research Findings in Different Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the pan-caspase inhibitor EP1013, also known as z-VAD-FMK, across various animal models. The information is supported by experimental data to facilitate informed decisions in future research and development.
This compound (z-VAD-FMK) is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely utilized in preclinical research to study the roles of caspases in apoptosis and inflammation.[1][2] By binding to the catalytic site of multiple caspases, this compound effectively blocks the execution phase of apoptosis, making it a valuable tool for investigating therapeutic strategies aimed at preventing cell death in various disease models.[1][3] This guide summarizes key findings and methodologies from studies using this compound in mouse, rat, and rabbit models, providing a comparative overview of its efficacy and experimental considerations.
Quantitative Data Comparison
The following tables summarize the quantitative data from various studies, highlighting the experimental conditions and key outcomes of this compound treatment in different animal models.
Table 1: this compound (z-VAD-FMK) Efficacy in Mouse Models
| Disease Model | Dosing Regimen | Administration Route | Key Outcomes | Reference |
| Endotoxic Shock (LPS-induced) | 20 µg/g body weight | Intraperitoneal | Significantly reduced mortality rate; Alleviated liver and lung pathology; Reduced serum levels of TNF-α, IL-12, and IL-6. | [4][5] |
| Myocardial Ischemia/Reperfusion | Not specified | Not specified | Did not reduce infarct size. | [6] |
| Allergen-Induced Inflammation (OVA-sensitized) | Not specified | Systemic injection | Inhibited allergen-induced leukocyte infiltration, mucus hypersecretion, and Th2 cytokine release. | [7] |
| Traumatic Brain Injury | 160 ng | Intracerebroventricular | Improved neurologic function and reduced lesion volumes when administered 1 hour after injury. | [8] |
Table 2: this compound (z-VAD-FMK) Efficacy in Rat Models
| Disease Model | Dosing Regimen | Administration Route | Key Outcomes | Reference |
| Myocardial Ischemia/Reperfusion | Not specified | Not specified | Reduced infarct size by ~53% after 25 min ischemia and 7 days reperfusion. | [6] |
| Traumatic Spinal Cord Injury | Not specified | Not specified | Reduced secondary tissue injury and helped preserve motor function. | [9] |
| Traumatic Spinal Cord Injury (caspase-9 inhibitor) | 0.8 µM/kg | Not specified | Blocked apoptosis effectively and was associated with better functional outcome. | [10] |
Table 3: this compound (z-VAD-FMK) Efficacy in Other Animal Models
| Animal Model | Disease Model | Dosing Regimen | Administration Route | Key Outcomes | Reference | | :--- | :--- | :--- | :--- | :--- | | Rabbit | Corneal Epithelial Scrape Injury | Topical | Inhibited keratocyte apoptosis but promoted necrosis. |[11] | | Bovine (in vitro) | Embryo Cryopreservation | 20 µM in culture medium | Increased embryo survival (76.1% vs 51.1%) and hatching rates (26.5% vs 17.6%) post-warming. |[12] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental design, the following diagrams are provided.
Caption: Apoptosis Signaling Pathways and this compound Inhibition.
Caption: Experimental Workflow for this compound Efficacy Testing.
Detailed Experimental Protocols
The following are representative experimental protocols derived from the cited literature for key experiments.
Endotoxic Shock Model in Mice
-
Animal Model: C57BL/6 mice.[5]
-
Induction of Endotoxemia: Lipopolysaccharide (LPS) from E. coli is administered via intraperitoneal injection at a dose of 10 µg/g body weight.[5]
-
Treatment: this compound (z-VAD-FMK) is administered intraperitoneally at a dose of 20 µg/g body weight 2 hours prior to LPS challenge.[5]
-
Outcome Measures:
-
Survival: Monitored for a specified period (e.g., 72 hours) and recorded.
-
Histopathology: Liver and lung tissues are collected at 12 hours post-LPS challenge, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for pathological examination.[5]
-
Apoptosis Detection: TUNEL staining is performed on tissue sections to identify apoptotic cells.[5]
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-12, and IL-6 are measured using ELISA at 6 hours post-LPS challenge.[5]
-
Myocardial Ischemia/Reperfusion Model in Rats
-
Animal Model: Male Wistar rats.
-
Surgical Procedure:
-
Animals are anesthetized, and a thoracotomy is performed.
-
The left anterior descending (LAD) coronary artery is ligated for 25 minutes to induce ischemia.
-
The ligature is then released to allow for reperfusion.
-
-
Treatment: this compound (z-VAD-FMK) or vehicle is administered intravenously at the onset of reperfusion.
-
Outcome Measures:
-
Infarct Size Measurement: After 7 days of reperfusion, the hearts are excised. The area at risk and the infarcted area are determined using staining techniques (e.g., Evans blue and TTC staining). The infarct size is expressed as a percentage of the area at risk.[6]
-
Functional Assessment: Left ventricular function can be assessed using echocardiography or by measuring hemodynamic parameters such as left ventricular end-diastolic pressure.[6]
-
Corneal Epithelial Scrape Injury Model in Rabbits
-
Animal Model: New Zealand White rabbits.[11]
-
Injury Induction: After topical anesthesia, the central corneal epithelium is mechanically removed using a sterile blade or scraper.[11]
-
Treatment: this compound (z-VAD-FMK) or vehicle is applied topically to the cornea prior to the epithelial scrape.[11]
-
Outcome Measures:
-
Apoptosis and Necrosis Analysis: At 4 hours post-injury, corneas are collected.
-
Conclusion
The cross-validation of this compound (z-VAD-FMK) research findings reveals its consistent anti-apoptotic and anti-inflammatory effects across multiple preclinical models. However, the therapeutic efficacy can be model- and species-dependent. For instance, while this compound reduced infarct size in a rat model of myocardial ischemia/reperfusion, it was not effective in a similar mouse model.[6] Furthermore, in a rabbit corneal injury model, this compound inhibited apoptosis but appeared to promote necrosis, highlighting the importance of comprehensive cell death analysis.[11]
This comparative guide underscores the necessity of careful model selection and thorough endpoint analysis in preclinical studies involving caspase inhibitors. The provided data and protocols serve as a valuable resource for designing future experiments and interpreting the translational potential of this compound and similar compounds.
References
- 1. invivogen.com [invivogen.com]
- 2. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 3. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
- 4. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 6. Caspase inhibitor zVAD.fmk reduces infarct size after myocardial ischaemia and reperfusion in rats but not in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The neuroprotective effects of z-DEVD.fmk, a caspase-3 inhibitor, on traumatic spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotection and functional recovery after application of the caspase-9 inhibitor z-LEHD-fmk in a rat model of traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase inhibitor z-VAD-FMK inhibits keratocyte apoptosis, but promotes keratocyte necrosis, after corneal epithelial scrape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of apoptosis by caspase inhibitor Z-VAD-FMK improves cryotolerance of in vitro derived bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Benefits of EP1013 Therapy in Transplantation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of transplantation medicine is continually evolving, with a primary goal of improving long-term graft survival and function while minimizing the adverse effects of immunosuppressive regimens. In the realm of islet transplantation for type 1 diabetes, a critical challenge is the significant loss of islet mass in the immediate post-transplant period due to apoptosis. This guide provides a comparative analysis of EP1013, a selective caspase inhibitor, against other therapeutic alternatives aimed at mitigating this early graft loss and promoting long-term transplant success.
Executive Summary
This compound (N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone or zVD-FMK) is a broad-spectrum caspase-selective inhibitor designed to prevent apoptosis, or programmed cell death, of transplanted islets.[1][2] Experimental data suggests that by inhibiting caspases, the key executioner enzymes in the apoptotic pathway, this compound can significantly enhance the survival and function of transplanted islets. This approach has the potential to reduce the required islet mass for achieving insulin (B600854) independence and improve long-term graft outcomes. This guide will compare the performance of this compound with a pan-caspase inhibitor (zVAD-FMK), standard calcineurin inhibitor-based immunosuppression (tacrolimus), and a more recent immunomodulatory approach (costimulation blockade with CTLA4-Ig).
Data Presentation: Comparative Efficacy of Transplant Therapies
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound and alternative therapies.
Table 1: Efficacy of Caspase Inhibitors in Syngeneic Mouse Islet Transplantation (Renal Subcapsular Grafts)
| Treatment Group | Islet Mass | Euglycemia Rate | Reference |
| Vehicle Control | 250 islets | 0% | [3] |
| This compound (1 mg/kg) | 250 islets | 100% | [3] |
| This compound (3 mg/kg) | 250 islets | 100% | [3] |
| This compound (10 mg/kg) | 250 islets | 100% | [3] |
| zVAD-FMK (10 mg/kg) | 250 islets | 87.5% | [3] |
Table 2: Efficacy of Caspase Inhibitors in Syngeneic Mouse Islet Transplantation (Intraportal Grafts)
| Treatment Group | Islet Mass | Euglycemia Rate | Reference |
| Vehicle Control | 500 islets | 0% | [3] |
| This compound (3 mg/kg) | 500 islets | 100% | [3] |
| This compound (10 mg/kg) | 500 islets | 100% | [3] |
| zVAD-FMK (10 mg/kg) | 500 islets | 62.5% | [3] |
Table 3: Comparison with Standard Immunosuppression and Costimulation Blockade
| Therapeutic Agent | Mechanism of Action | Key Efficacy Data (Animal Models) | Common Side Effects/Limitations |
| This compound | Selective Caspase Inhibitor | High rates of euglycemia with marginal islet mass.[3] | Investigational stage, long-term safety in humans not yet established. |
| zVAD-FMK | Pan-Caspase Inhibitor | Improved euglycemia rates compared to control, but less potent than this compound.[3][4] | Potential for off-target effects due to broad caspase inhibition. |
| Tacrolimus (B1663567) | Calcineurin Inhibitor | Effective in preventing allograft rejection. | Nephrotoxicity, neurotoxicity, diabetogenic effects, inhibits islet revascularization.[5][6][7] |
| CTLA4-Ig | Costimulation Blocker | Can prolong islet allograft survival, particularly in combination therapies.[8][9][10][11] | Less effective as a monotherapy, may not be sufficient to prevent rejection in all cases.[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Syngeneic Islet Transplantation in Mice
-
Animal Models: Male C57BL/6 mice, 8-12 weeks old, are typically used as both donors and recipients.
-
Induction of Diabetes: Recipient mice are rendered diabetic by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at a dose of 180-200 mg/kg body weight.[10][12] Blood glucose levels are monitored, and mice with readings >300 mg/dL for two consecutive days are considered diabetic and suitable for transplantation.[10]
-
Islet Isolation: Pancreatic islets are isolated from donor mice by collagenase digestion of the pancreas, followed by purification using a density gradient.
-
Islet Culture (for caspase inhibitor studies): Isolated islets are cultured for 2 hours in RPMI-1640 medium supplemented with 10% fetal bovine serum, with or without the addition of this compound (100 µmol/L) or zVAD-FMK (100 µmol/L).[3]
-
Transplantation Procedure:
-
Post-Transplant Treatment:
-
This compound/zVAD-FMK: Recipients receive subcutaneous injections of this compound (1, 3, or 10 mg/kg) or zVAD-FMK (10 mg/kg) daily for 5 days post-transplantation.[3]
-
Tacrolimus: Administered via a subcutaneous osmotic pump to deliver a continuous dose (e.g., 0.5 mg/kg/day) for a specified period.[5]
-
CTLA4-Ig: Administered via intraperitoneal injections at specified doses and intervals.
-
-
Monitoring of Graft Function: Blood glucose levels are monitored regularly. A successful graft is typically defined as the return to normoglycemia (blood glucose < 200 mg/dL).
Mandatory Visualization
Signaling Pathways
Caption: The caspase-mediated apoptosis signaling pathway.
Experimental Workflows
Caption: Experimental workflow for syngeneic islet transplantation.
Discussion and Future Directions
The presented data indicate that this compound therapy holds significant promise for improving the outcomes of islet transplantation. Its ability to protect a marginal mass of islets from apoptosis in the critical early post-transplant period could translate to a reduced need for multiple donors and a higher rate of long-term insulin independence. The direct comparison with zVAD-FMK suggests that the selectivity of this compound may offer a therapeutic advantage, achieving superior efficacy even at lower doses, particularly in the clinically relevant intraportal transplant site.[3]
Compared to the standard of care, such as tacrolimus-based immunosuppression, this compound targets a distinct and complementary pathway. While tacrolimus is essential for preventing immune-mediated rejection, it is also associated with significant side effects, including islet toxicity.[5][6][7] A therapeutic strategy incorporating this compound could potentially allow for a reduction in the required dosage of conventional immunosuppressants, thereby mitigating their long-term toxicities.
Furthermore, the concept of combining this compound with newer immunomodulatory agents like CTLA4-Ig is an exciting avenue for future research. By reducing the initial inflammatory insult from dying islets, this compound may create a more favorable environment for the induction of immune tolerance by agents such as CTLA4-Ig.
References
- 1. The caspase selective inhibitor this compound augments human islet graft function and longevity in marginal mass islet transplantation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. | BioWorld [bioworld.com]
- 5. Tacrolimus Inhibits the Revascularization of Isolated Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Tacrolimus Inhibits the Revascularization of Isolated Pancreatic Islets | Semantic Scholar [semanticscholar.org]
- 8. The combination of anti-NKG2D and CTLA-4 Ig therapy prolongs islet allograft survival in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of CTLA4-Ig by biolistically transfected mouse islets promotes islet allograft survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Localized CTLA-4-Ig and antioxidant islet encapsulation alters macrophage STAT1 signaling and induces regulatory and anergic T cells to enhance allograft survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tolerance-Inducing Strategies in Islet Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intraportal Transplantation of Pancreatic Islets in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Toxicity Profiles of EP1013 and Structurally-Related Caspase Inhibitors
For Immediate Release
A comprehensive review of available preclinical data provides a comparative toxicity profile of EP1013, a dipeptide caspase inhibitor, against similar pan-caspase inhibitors including Z-VAD-FMK, Q-VD-OPh, and Boc-D-FMK. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds for therapeutic and research applications.
This compound, also known as Z-VD-fmk and MX1013, has demonstrated potent anti-apoptotic activity in various in vitro and in vivo models.[1][2] This guide summarizes the current understanding of its toxicity in relation to other widely used caspase inhibitors, presenting quantitative data where available, detailing experimental methodologies, and illustrating relevant biological pathways.
Quantitative Toxicity Profile
The following tables summarize the available quantitative data on the toxicity and inhibitory activity of this compound and its comparators. Direct comparative studies are limited, and thus data has been compiled from multiple sources. Experimental conditions should be carefully considered when interpreting these values.
Table 1: In Vitro Inhibitory Activity Against Caspases
| Compound | Target Caspases | IC50 (nM) | Source(s) |
| This compound (Z-VD-fmk/MX1013) | Caspase-1, -3, -6, -7, -8, -9 | 5 - 20 | [1][2] |
| Z-VAD-FMK | Pan-caspase | Low-mid nanomolar | [3] |
| Q-VD-OPh | Pan-caspase (Caspase-1, -3, -8, -9) | 25 - 400 | |
| Boc-D-FMK | Broad-spectrum | Not specified in nM range |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line(s) | Assay | Endpoint | IC50 / Effective Concentration | Source(s) |
| This compound (Z-VD-fmk/MX1013) | Jurkat T-lymphocytes | Apoptosis Inhibition | Blockade of caspase-3 processing and PARP cleavage | 0.05 - 0.5 µM | [4] |
| Z-VAD-FMK | THP.1, Jurkat T-cells | Apoptosis Inhibition | Blocks all features of apoptosis | 10 µM | [5] |
| Z-VAD-FMK | HL-60 | Apoptosis Inhibition | Blocks camptothecin-induced DNA fragmentation | 50 µM | [5] |
| Z-VAD-FMK | Human granulosa cell lines (GC1a, HGL5, COV434) | Cell Viability | Protection from etoposide-induced death | 50 µM | [5] |
| Boc-D-FMK | Neutrophils | Apoptosis Inhibition | Inhibition of TNF-α-stimulated apoptosis | 39 µM | [6][7][8] |
Table 3: In Vivo Toxicity and Efficacy Data
| Compound | Animal Model | Dose | Effect | Source(s) |
| This compound (Z-VD-fmk/MX1013) | Mouse (anti-Fas antibody-induced liver apoptosis) | 1 mg/kg i.v. | 100% protection from lethality | [1][4][9] |
| This compound (Z-VD-fmk/MX1013) | Mouse (anti-Fas antibody-induced liver apoptosis) | 0.25 mg/kg i.v. | 66% protection from lethality | [4][9] |
| Z-VAD-FMK | Animal models | Not specified | Reported to have in vivo toxicity due to a metabolic derivative. | |
| Q-VD-OPh | Animal models | Not specified | Described as non-toxic in vivo. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.
Cell Viability Assessment using Cell Counting Kit-8 (CCK-8) Assay
This colorimetric assay is used to determine the number of viable cells in cell proliferation and cytotoxicity assays.
Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Dispense 100 μL of cell suspension into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well. Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Addition: Add 10 μL of the test compound at various concentrations to the wells. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 μL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Detection using Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to quantify the percentage of dead cells by identifying cells that have lost membrane integrity.
Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population.
Procedure:
-
Cell Harvesting: Harvest cells after treatment with the test compounds. For adherent cells, use trypsinization.
-
Washing: Wash the cells once with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 μL of the cell suspension to a flow cytometry tube. Add 5-10 μL of PI staining solution (typically 50 µg/mL in PBS).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. PI-positive cells are considered non-viable.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the caspase signaling pathway, a general workflow for cytotoxicity screening, and the logical relationship in a comparative toxicity study.
Caption: The intrinsic and extrinsic pathways of apoptosis converge on the activation of executioner caspases.
Caption: A streamlined workflow for assessing the cytotoxic effects of test compounds.
Caption: The logical relationship for deriving a comparative toxicity profile from experimental data.
References
- 1. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for EP1013
This document provides detailed procedures for the proper disposal of substances identified as EP1013. It is critical to note that "this compound" may refer to at least two distinct products: a component of an epoxy resin flooring system and a research-grade caspase inhibitor. The disposal protocols for these substances differ significantly due to their distinct chemical compositions and associated hazards.
Section 1: this compound as a Flooring Component (FLOOR EXPERT EP 1013 KOMPONENTA A)
This section outlines the disposal procedures for the epoxy resin component, "FLOOR EXPERT EP 1013 KOMPONENTA A". This product is classified as hazardous, and disposal must be conducted in accordance with local and national regulations.
Hazard Profile and Safety Precautions
Hazard Statements:
-
Causes skin irritation (H315).[1]
-
May cause an allergic skin reaction (H317).[1]
-
Causes serious eye irritation (H319).[1]
-
Toxic to aquatic life with long-lasting effects (H411).[1]
Personal Protective Equipment (PPE):
-
Wear protective gloves.[1]
-
Wear eye and face protection.[1]
-
In case of fire, wear a self-contained breathing apparatus.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Hazardous Components | Reaction product: bisphenol-A-(epichlorhydrin); epoxy resin (number average molecular weight ≤ 700), bis-[4-(2,3-epoxipropoxi)phenyl]propane, Bisphenol-F-epichlorhydrin-epoxy resin, oxirane, mono[(C12-14-alkyloxy)methyl] derivs. | [1] |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, Skin Sens. 1, Aquatic Chronic 2 | [1] |
| Precautionary Statements | P261, P264, P273, P280, P333 + P313, P391 | [1] |
Step-by-Step Disposal Protocol
-
Containment:
-
Waste Collection:
-
For spills, use an absorbent material to collect the liquid.
-
Place all waste material, including contaminated absorbent materials and empty containers, into a designated, labeled hazardous waste container.
-
Handle uncleaned containers as you would the product itself.[2]
-
-
Labeling:
-
Clearly label the hazardous waste container with its contents ("Hazardous Waste: FLOOR EXPERT EP 1013 KOMPONENTA A") and the associated hazard symbols.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated area away from incompatible materials.
-
-
Final Disposal:
-
Dispose of the waste in accordance with local and national regulations for hazardous chemical waste.[1] This typically involves arranging for collection by a licensed hazardous waste disposal company.
-
Contaminated fire extinguishing water must be collected separately and disposed of according to local regulations; it must not be discharged into drains.[1]
-
Disposal Workflow Diagram
Caption: Workflow for the disposal of this compound flooring component.
Section 2: this compound as a Caspase Inhibitor
Safety and Handling Precautions
-
General Handling: Avoid ingestion and inhalation. Avoid contact with skin, eyes, or clothing.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[3]
-
Storage: The solid product is typically stored at -20°C for long-term stability.[4] Solutions in solvents like DMSO are stored at -80°C.[4]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃FN₂O₆ | [4] |
| Molecular Weight | 382.38 g/mol | [4] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (Solvent) | -80°C for up to 1 year | [4] |
| Solubility | 60 mg/mL in DMSO (156.91 mM) | [4] |
Step-by-Step Disposal Protocol
-
Small Quantities (Solid):
-
For trace amounts or minor spills of the solid, carefully sweep up the material, avoiding dust formation, and place it into a suitable, sealed container for disposal.[3]
-
-
Solutions:
-
Small quantities of solutions, particularly if diluted in a non-hazardous solvent, should be collected in a designated waste container for chemical waste.
-
Do not pour solutions down the drain unless explicitly permitted by your institution's safety office for non-hazardous materials.
-
-
Labeling:
-
Label the waste container with the chemical name ("this compound Caspase Inhibitor") and any solvents used.
-
-
Final Disposal:
-
Dispose of the waste through your institution's chemical waste management program. This ensures compliance with all applicable regulations.
-
Even if a compound is not officially classified as hazardous, it is best practice to dispose of it as chemical waste rather than in the regular trash.
-
Disposal Workflow Diagram
Caption: Workflow for the disposal of this compound caspase inhibitor.
References
Personal protective equipment for handling EP1013
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling of EP1013, a broad-spectrum caspase selective inhibitor used in research. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to research chemicals. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment | Specifications and Use |
| Hand Protection | Nitrile gloves | Inspect gloves for integrity before each use. Remove and replace immediately if contaminated, torn, or punctured. Avoid skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory where chemicals are handled. |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect street clothing and skin from potential splashes. |
| Respiratory Protection | Not generally required | Handling of the lyophilized powder should be performed in a chemical fume hood to avoid inhalation. If weighing outside a fume hood, a dust mask may be considered. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The lyophilized powder should be stored in a cool, dry, and dark place, typically at -20°C for long-term stability.[2]
-
Clearly label the container with the compound name, date of receipt, and any other relevant information.
Preparation of Solutions:
-
All handling of the solid compound, including weighing and initial solubilization, should be conducted in a well-ventilated chemical fume hood.
-
This compound is often dissolved in a solvent such as Dimethyl Sulfoxide (DMSO).
-
Follow established laboratory protocols for the preparation of stock solutions and working concentrations.
The following diagram illustrates the general workflow for handling a research chemical like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
